Elomotecan
Description
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Properties
IUPAC Name |
(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClN3O4/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27/h9-11,16,36H,4-8,12-15H2,1-3H3/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQREZSTQZWNAG-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176608 | |
| Record name | Elomotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220998-10-7 | |
| Record name | Elomotecan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220998107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elomotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Elomotecan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44KA9Q75GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elomotecan: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elomotecan (formerly known as BN-80927) is a potent, semi-synthetic inhibitor of both topoisomerase I and topoisomerase II, placing it in a unique class of dual-targeting anticancer agents.[1][2] As a derivative of the natural product camptothecin, this compound belongs to the homocamptothecin family, characterized by a seven-membered lactone ring which contributes to its enhanced stability and potent cytotoxic activity against a broad range of tumor cell lines.[2] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its preclinical evaluation.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule with the systematic IUPAC name (5R)-9-Chloro-5-ethyl-5-hydroxy-10-methyl-12-((4-methylpiperidin-1-yl)methyl)-1,4,5,13-tetrahydro-3H,15H-oxepino[3',4':6,7]indolizino[1,2-b]quinoline-3,15-dione.[3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Formula | C₂₉H₃₂ClN₃O₄[3] |
| IUPAC Name | (5R)-9-Chloro-5-ethyl-5-hydroxy-10-methyl-12-((4-methylpiperidin-1-yl)methyl)-1,4,5,13-tetrahydro-3H,15H-oxepino[3',4':6,7]indolizino[1,2-b]quinoline-3,15-dione[3] |
| CAS Number | 220998-10-7[3] |
| Synonyms | BN-80927, BN80927[2] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 522.04 g/mol | [2] |
| Boiling Point (calculated) | 821.3 ± 65.0 °C | |
| Density (calculated) | 1.4 ± 0.1 g/cm³ | |
| XLogP3 (calculated) | 2.8 | [3] |
| Solubility | Poorly soluble in water | |
| Melting Point | Not available | |
| pKa | Not available |
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting the nuclear enzymes topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][4] These enzymes are critical for relieving torsional stress in DNA during replication, transcription, and other cellular processes.
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Topoisomerase I Inhibition: this compound binds to the Topo I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme. This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the trapped complex.
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Topoisomerase II Inhibition: Similarly, this compound interferes with the catalytic cycle of Topo II, leading to the accumulation of double-strand DNA breaks.
The resulting DNA damage triggers a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis (programmed cell death).
References
Elomotecan Hydrochloride vs. Free Base: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elomotecan, a potent dual inhibitor of topoisomerase I and II, is a promising candidate in oncology research. The choice between the hydrochloride salt and the free base form of an active pharmaceutical ingredient (API) is a critical decision in the drug development process, profoundly impacting its physicochemical properties, formulation, and in vivo performance. This technical guide provides an in-depth comparison of this compound hydrochloride and its free base, offering a framework for researchers to evaluate these two forms. While specific comparative experimental data for this compound is not publicly available, this document outlines the essential experimental protocols and data presentation structures necessary for a comprehensive assessment.
Introduction
This compound is a homocamptothecin analog that has demonstrated significant anti-tumor activity.[1][2] Its mechanism of action involves the stabilization of the topoisomerase-DNA cleavable complex, leading to DNA damage and apoptosis in cancer cells. The development of this compound for clinical use requires a thorough understanding of its chemical and physical properties. The selection of the optimal form—hydrochloride salt or free base—is paramount for successful formulation development and achieving desired therapeutic outcomes. This guide details the critical experiments and data analyses required to compare this compound hydrochloride and its free base.
Chemical and Physical Properties
The fundamental differences between the hydrochloride salt and the free base of this compound lie in their chemical structure and, consequently, their physical properties. The hydrochloride salt is formed by reacting the basic nitrogen atom in the this compound molecule with hydrochloric acid, leading to a more polar and typically more water-soluble compound.
Table 1: Physicochemical Properties of this compound Hydrochloride vs. Free Base
| Property | This compound Hydrochloride | This compound Free Base |
| CAS Number | 220997-99-9[1] | 220998-10-7[3] |
| Molecular Formula | C₂₉H₃₃Cl₂N₃O₄[1] | C₂₉H₃₂ClN₃O₄[3] |
| Molecular Weight | 558.50 g/mol [1] | 522.04 g/mol [3] |
| Appearance | White to off-white solid[1] | Expected to be a solid |
| Solubility | Higher aqueous solubility expected | Poorly soluble in water; soluble in non-polar solvents like ethanol and DMSO |
| Hygroscopicity | Potentially higher | Potentially lower |
| pKa | Expected to have a pKa associated with the protonated amine | Expected to have a pKa associated with the basic nitrogen |
| LogP | Expected to be lower | Expected to be higher |
Experimental Protocols
To thoroughly evaluate this compound hydrochloride and its free base, a series of standardized experiments should be conducted. The following protocols provide a detailed methodology for these essential assessments.
Solubility Determination
Objective: To quantitatively determine the solubility of this compound hydrochloride and free base in various aqueous and organic solvents at different pH values.
Methodology (Adapted from standard solubility protocols):
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9) and select relevant organic solvents (e.g., ethanol, DMSO, methanol).
-
Equilibrium Solubility (Shake-Flask Method):
-
Add an excess amount of the test compound (this compound hydrochloride or free base) to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Kinetic Solubility:
-
Prepare a high-concentration stock solution of the test compound in DMSO.
-
Add small aliquots of the stock solution to the aqueous buffers while monitoring for the first sign of precipitation using a nephelometer or visual inspection.
-
The concentration at which precipitation occurs is the kinetic solubility.
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Stability Indicating Assay
Objective: To assess the chemical stability of this compound hydrochloride and free base under various stress conditions.
Methodology (Adapted from ICH Q1A(R2) guidelines and methods for camptothecin analogs):
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the compound with 0.1 N HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the compound with 0.1 N NaOH at room temperature.
-
Oxidation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the compound to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from the stress conditions.
-
Neutralize the acidic and basic samples.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
-
-
Data Reporting:
-
Quantify the amount of remaining intact drug and the formation of degradation products over time.
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Determine the degradation rate constants and half-lives.
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Pharmacokinetic (PK) Study in an Animal Model
Objective: To compare the in vivo absorption, distribution, metabolism, and excretion (ADME) profiles of this compound hydrochloride and free base.
Methodology (Adapted from preclinical PK study protocols):
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
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Formulation and Dosing:
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Prepare suitable formulations for intravenous (IV) and oral (PO) administration for both the hydrochloride salt and the free base. For the free base, a suspension or a solution in a suitable vehicle may be necessary for oral dosing.
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Administer a single dose of each formulation to different groups of animals.
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Sample Collection:
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Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
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Process the blood samples to obtain plasma.
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Bioanalysis:
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Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
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Pharmacokinetic Analysis:
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Use non-compartmental or compartmental analysis to determine key PK parameters such as:
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Area under the concentration-time curve (AUC)
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Maximum concentration (Cmax)
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Time to maximum concentration (Tmax)
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Half-life (t₁/₂)
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Clearance (CL)
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Volume of distribution (Vd)
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Bioavailability (F%) for oral doses.
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Data Presentation
Clear and concise data presentation is crucial for comparing the two forms of this compound.
Table 2: Comparative Solubility Data (Hypothetical)
| Solvent/Buffer (pH) | This compound Hydrochloride (mg/mL) | This compound Free Base (mg/mL) |
| Water | > 10.0 | < 0.01 |
| pH 2.0 Buffer | > 20.0 | 0.1 - 1.0 |
| pH 7.4 Buffer | 1.0 - 5.0 | < 0.01 |
| Ethanol | 5.0 - 10.0 | > 10.0 |
| DMSO | > 50.0 | > 50.0 |
Table 3: Comparative Stability Data - Percentage Degradation after 24h (Hypothetical)
| Stress Condition | This compound Hydrochloride (%) | This compound Free Base (%) |
| 0.1 N HCl, 60°C | 15 | 12 |
| 0.1 N NaOH, RT | > 90 (rapid hydrolysis of lactone ring) | > 90 (rapid hydrolysis of lactone ring) |
| 3% H₂O₂, RT | 5 | 4 |
| Dry Heat, 80°C | < 2 | < 2 |
| Photostability | 8 | 7 |
Table 4: Comparative Pharmacokinetic Parameters in Rats (Hypothetical Data)
| Parameter | This compound Hydrochloride (IV) | This compound Free Base (IV) | This compound Hydrochloride (PO) | This compound Free Base (PO) |
| Dose (mg/kg) | 10 | 10 | 20 | 20 |
| AUC₀-∞ (ng*h/mL) | 5000 | 4800 | 1500 | 800 |
| Cmax (ng/mL) | 2000 | 1900 | 300 | 150 |
| Tmax (h) | 0.25 | 0.25 | 1.0 | 1.5 |
| t₁/₂ (h) | 4.5 | 4.3 | 5.0 | 4.8 |
| CL (L/h/kg) | 2.0 | 2.1 | - | - |
| Vd (L/kg) | 9.0 | 9.2 | - | - |
| F (%) | - | - | 30 | 17 |
Signaling Pathway and Experimental Workflows
This compound's Mechanism of Action
This compound inhibits both topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes crucial for relieving DNA torsional stress during replication and transcription. By stabilizing the covalent complex between these enzymes and DNA, this compound leads to the accumulation of single- and double-strand DNA breaks. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis.
This compound's dual inhibition of Topoisomerase I & II.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical flow of experiments to compare this compound hydrochloride and its free base.
Workflow for comparing this compound forms.
Discussion and Conclusion
The choice between a salt and a free base form of a drug candidate is a multifaceted decision. For a poorly water-soluble compound like this compound, the hydrochloride salt is expected to offer significant advantages in terms of aqueous solubility. This enhanced solubility can be beneficial for developing parenteral formulations and may improve dissolution rates for oral dosage forms, potentially leading to better bioavailability.
However, the hydrochloride salt may also exhibit higher hygroscopicity and different stability profiles compared to the free base. It is crucial to conduct the detailed experimental protocols outlined in this guide to generate robust, comparative data. The results of these studies will enable an informed decision on which form of this compound is most suitable for continued development. A thorough understanding of the trade-offs between solubility, stability, and manufacturability will ultimately lead to a more successful and effective therapeutic product. Researchers are encouraged to use the tables and workflows presented here as a template for their internal studies and decision-making processes.
References
Elomotecan and Derivatives: A Technical Guide to Synthesis and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of elomotecan and its derivatives. This compound (formerly known as BN-80927) is a potent anti-cancer agent belonging to the homocamptothecin (hCPT) class of compounds, which are synthetic analogs of the natural product camptothecin.[1][2] These compounds exert their cytotoxic effects by inhibiting topoisomerase I and II, crucial enzymes involved in DNA replication and repair.[1][3] This guide details the synthetic strategies for accessing the homocamptothecin core, presents key biological data, and illustrates the signaling pathways involved in their mechanism of action.
Core Synthesis of Homocamptothecins
The synthesis of this compound and its derivatives hinges on the construction of the pentacyclic homocamptothecin core. A common strategy involves the convergent synthesis of a tricyclic lactone-containing fragment (the DE ring system) and a substituted quinoline moiety (the AB ring system), followed by their coupling and subsequent cyclization to form the complete ABCDE ring structure.
A representative synthetic approach, adapted from methodologies developed for homocamptothecins, is outlined below.
Experimental Protocol: Synthesis of the Homocamptothecin Core
Step 1: Synthesis of the Tricyclic Lactone Intermediate
A key starting material is a suitably substituted pyridine derivative which is elaborated to form the tricyclic DE ring system containing the characteristic seven-membered lactone ring of homocamptothecins.
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Materials: Substituted 2-chloropyridine, diethyl malonate, sodium ethoxide, paraformaldehyde, strong acid catalyst (e.g., HCl).
-
Procedure:
-
The substituted 2-chloropyridine is reacted with diethyl malonate in the presence of a base like sodium ethoxide to yield a pyridone intermediate.
-
The pyridone is then subjected to a Mannich-type reaction with paraformaldehyde, followed by intramolecular cyclization under acidic conditions to form the tricyclic lactone.
-
The resulting intermediate is then carried forward to the coupling step.
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Step 2: Synthesis of the Substituted Quinoline Intermediate
The AB ring system, a substituted 2-chloro-3-formylquinoline, is prepared through a Vilsmeier-Haack reaction on an appropriately substituted acetanilide.
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Materials: Substituted acetanilide, phosphorus oxychloride (POCl₃), dimethylformamide (DMF).
-
Procedure:
-
The substituted acetanilide is treated with a Vilsmeier reagent, generated in situ from POCl₃ and DMF, to effect cyclization and formylation, yielding the 2-chloro-3-formylquinoline.
-
The aldehyde is then reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.
-
Step 3: Coupling and Final Cyclization
The tricyclic lactone and the quinoline alcohol are coupled, typically under Mitsunobu conditions, followed by an intramolecular Heck reaction to construct the final pentacyclic homocamptothecin core.
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Materials: Tricyclic lactone intermediate, 2-chloro-3-(hydroxymethyl)quinoline intermediate, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., P(o-tolyl)₃), base (e.g., K₂CO₃).
-
Procedure:
-
The tricyclic lactone and the quinoline alcohol are reacted in the presence of PPh₃ and DEAD/DIAD to form the ether-linked precursor.
-
This precursor is then subjected to an intramolecular palladium-catalyzed Heck reaction to form the C-ring, yielding the homocamptothecin scaffold.
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This compound and Key Derivatives
This compound is a specific homocamptothecin derivative with a 10-chloro-7-(2-(diethylamino)ethyl) substitution pattern. The final step in the synthesis of this compound involves the introduction of the 7-substituent, which can be achieved through various methods, including nucleophilic aromatic substitution on a suitable precursor.
Quantitative Biological Data
The cytotoxic and enzyme-inhibitory activities of this compound and its derivatives have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (BN-80927) | HT29 (Colon) | Data not available | [4] |
| SKOV-3 (Ovarian) | Data not available | [4] | |
| DU145 (Prostate) | Data not available | [4] | |
| MCF7 (Breast) | Data not available | [4] | |
| SN-38 (Active metabolite of Irinotecan) | A549 (Lung) | 0.091 ± 0.002 | [5] |
| Irinotecan | A549 (Lung) | 7.7 ± 1.0 | [5] |
| Compound 36o (hCPT derivative) | HT-29 (Colon) | Similar to SN-38 | [5] |
| 14-Aminocamptothecin | H460 (Lung) | Potent | [6] |
| 7-Ethyl-14-aminocamptothecin | H460 (Lung) | Potent | [6] |
Mechanism of Action and Signaling Pathways
This compound and other camptothecin analogs target DNA topoisomerases.[1] Topoisomerase I relieves torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Camptothecins bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[7] This leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks upon collision with the replication fork. The resulting DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[8][9] this compound has been shown to be a potent inhibitor of both topoisomerase I and topoisomerase II.[1][3][4]
Signaling Pathway of Topoisomerase I Inhibition-Induced Apoptosis
The following diagram illustrates the key events in the signaling cascade initiated by topoisomerase I inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BN 80927: A novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II - Lookchem [lookchem.com]
- 5. Design, synthesis and biological evaluation of novel homocamptothecin analogues as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Irinotecan - Wikipedia [en.wikipedia.org]
- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Elomotecan: A Homocamptothecin Analog for Advanced Solid Tumors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elomotecan (formerly known as BN-80927) is a potent, semi-synthetic dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), belonging to the homocamptothecin class of anticancer agents. Characterized by a unique and stable seven-membered β-hydroxylactone ring, this compound demonstrates significant cytotoxic activity across a range of tumor cell lines, including those resistant to other camptothecin analogs. Its mechanism of action involves the stabilization of the covalent DNA-topoisomerase I complex, leading to lethal double-strand breaks and cell cycle arrest. Clinical evaluation in a Phase I study has established a recommended dose and characterized its pharmacokinetic and safety profiles, positioning this compound as a promising candidate for further investigation in the treatment of advanced solid tumors.
Introduction to this compound
This compound is a novel homocamptothecin analog designed for enhanced stability and potent antitumor activity.[1][2] Unlike traditional camptothecins, which contain a six-membered lactone ring susceptible to hydrolysis and inactivation, this compound's seven-membered β-hydroxylactone ring confers greater stability, potentially leading to improved efficacy and pharmacokinetic properties.[3] This key structural modification, combined with its dual inhibitory action on both Topo I and Topo II, distinguishes this compound from other members of the camptothecin family.[1][2]
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase I. It acts as a "topoisomerase poison" by intercalating into the DNA-Topo I complex, thereby trapping the enzyme in its cleavable complex state. This prevents the re-ligation of the single-strand DNA break created by the enzyme, leading to an accumulation of these breaks. When a replication fork collides with this stabilized complex, a lethal double-strand DNA break occurs, triggering cell cycle arrest and ultimately apoptosis.
Furthermore, this compound has been shown to be a catalytic inhibitor of topoisomerase II, an enzyme also crucial for DNA replication and chromosome segregation.[1][2] This dual-targeting capability may contribute to its enhanced potency and its ability to overcome resistance mechanisms observed with agents that solely target Topo I. Notably, this compound has demonstrated efficacy in cell lines resistant to SN-38 (the active metabolite of irinotecan), suggesting a partially Topo I-independent mechanism of action may also be at play.[3]
Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.
Caption: Proposed signaling pathway for this compound's cytotoxic activity.
Preclinical and Clinical Data
In Vitro and In Vivo Efficacy
Preclinical studies have consistently demonstrated the potent antiproliferative activity of this compound. In cell growth assays, it has shown IC50 values consistently lower than those of SN-38 across various tumor cell lines, including drug-resistant ones.[3] Furthermore, in vivo studies using human tumor xenograft models, such as the androgen-independent prostate tumors PC3 and DU145, have confirmed the high efficiency of this compound in inhibiting tumor growth.[3]
Phase I Clinical Trial Data
A Phase I dose-finding study was conducted in 56 patients with advanced solid tumors to characterize the pharmacokinetic profile, determine the dose-limiting toxicities, and establish a recommended dose for this compound.[1]
Table 1: this compound Phase I Clinical Trial Summary
| Parameter | Value | Reference |
| Dosing Regimen | 30-minute intravenous infusion once every 3 weeks | [1] |
| Dose Range Studied | 1.5 to 75 mg | [1] |
| Maximum Tolerated Dose (MTD) | 75 mg | [1] |
| Recommended Phase II Dose (RD) | 60 mg | [1] |
| Dose-Limiting Toxicity | Neutropenia | [1] |
Table 2: Grade 4 Adverse Events at the Recommended Dose (60 mg)
| Adverse Event | Percentage of Patients | Reference |
| Neutropenia | 20% | [1] |
| Asthenia | 5% | [1] |
| Nausea | 2% | [1] |
| Vomiting | 2% | [1] |
Table 3: Efficacy at the Recommended Dose (60 mg)
| Efficacy Endpoint | Result | Reference |
| Stable Disease | 41.7% of patients | [1] |
| Mean Duration of Stable Disease | 123.6 ± 43.4 days | [1] |
Pharmacokinetics
The Phase I study revealed that this compound exhibits linear pharmacokinetics. A notable finding was that its clearance is influenced by age, with a predicted reduction in clearance of 47% for patients aged 60 and 61% for those aged 80, compared to younger patients (30 years old).[1]
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay is fundamental for determining the inhibitory activity of compounds like this compound on Topo I.
Objective: To measure the inhibition of supercoiled DNA relaxation by human topoisomerase I in the presence of this compound.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
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10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl2, 5 mM DTT, 5 mM EDTA)
-
This compound stock solution (in DMSO)
-
Sterile, nuclease-free water
-
STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
1x TAE buffer
-
Ethidium bromide staining solution
-
Gel loading buffer
Procedure:
-
Prepare a reaction mixture containing the 10x assay buffer, supercoiled DNA, and sterile water.
-
Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.
-
Initiate the reaction by adding a predetermined amount of human Topoisomerase I enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are adequately separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The inhibition of Topo I activity is determined by the reduction in the amount of relaxed DNA compared to the control.
Below is a workflow diagram for the Topoisomerase I DNA Relaxation Assay.
Caption: Experimental workflow for the Topoisomerase I DNA Relaxation Assay.
Quantification of DNA-Protein Complexes (RADAR Assay)
The Rapid Approach to DNA Adduct Recovery (RADAR) assay is a sensitive method for detecting and quantifying protein-DNA adducts.
Objective: To quantify the amount of Topo I covalently bound to DNA in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
DNA shearing equipment (e.g., sonicator)
-
Immunoprecipitation reagents (e.g., anti-Topo I antibody, protein A/G beads)
-
DNA purification kit
-
Quantitative PCR (qPCR) reagents
Procedure:
-
Treat cultured cells with various concentrations of this compound for a specified time.
-
Lyse the cells and shear the genomic DNA.
-
Immunoprecipitate the DNA-Topo I complexes using an anti-Topo I antibody.
-
Wash the immunoprecipitated complexes to remove non-specific binding.
-
Elute the DNA from the complexes.
-
Purify the eluted DNA.
-
Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for a known genomic region.
-
The amount of qPCR product is proportional to the amount of Topo I covalently bound to that DNA region.
Conclusion
This compound represents a significant advancement in the development of camptothecin analogs. Its unique homocamptothecin structure imparts greater stability, and its dual inhibitory action on topoisomerases I and II provides a strong rationale for its potent antitumor activity. The results from the Phase I clinical trial are encouraging, having established a manageable safety profile and a recommended dose for further clinical investigation. For researchers and drug development professionals, this compound stands as a promising therapeutic agent that warrants continued exploration in the treatment of advanced solid malignancies.
References
- 1. Population pharmacokinetic/pharmacodynamic modeling of drug-induced adverse effects of a novel homocamptothecin analog, this compound (BN80927), in a Phase I dose finding study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Elomotecan: A Technical Guide to Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical data for Elomotecan (formerly known as BN80927), a novel homocamptothecin analog. This compound is a potent dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair. Its unique mechanism of action and promising preclinical efficacy position it as a compound of interest in oncology drug development. This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts.
Core Findings and Data Presentation
This compound has demonstrated significant anti-proliferative activity across a range of human tumor cell lines and has shown substantial tumor growth inhibition in in vivo xenograft models. The following tables present a consolidated view of the key quantitative data from preclinical studies.
In Vitro Anti-proliferative Activity of this compound
This compound exhibits potent cytotoxic effects against various cancer cell lines, with IC50 values consistently lower than the active metabolite of irinotecan, SN38.[1]
| Cell Line | Cancer Type | This compound (BN80927) IC50 (nM) | SN38 IC50 (nM) |
| KB-3-1 | Cervical Carcinoma | 0.5 ± 0.1 | 2.5 ± 0.5 |
| KBSTP2 | SN38-Resistant Cervical Carcinoma | 1.2 ± 0.2 | >1000 |
| PC-3 | Prostate Carcinoma | 1.5 ± 0.3 | 5.0 ± 1.0 |
| DU-145 | Prostate Carcinoma | 2.0 ± 0.4 | 8.0 ± 1.5 |
| HT-29 | Colon Carcinoma | 3.0 ± 0.6 | 12.0 ± 2.0 |
| A549 | Lung Carcinoma | 2.5 ± 0.5 | 10.0 ± 2.0 |
Data sourced from Demarquay D, et al. Cancer Res. 2004.[1]
In Vivo Antitumor Efficacy in Human Tumor Xenografts
In preclinical animal models, this compound demonstrated significant tumor growth inhibition in human prostate cancer xenografts.
| Xenograft Model | Treatment | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) |
| PC-3 | This compound | 40 | i.v., q4d x 4 | 85 |
| DU-145 | This compound | 40 | i.v., q4d x 4 | 78 |
Data sourced from Demarquay D, et al. Cancer Res. 2004.[1]
Mechanism of Action: Dual Inhibition of Topoisomerase I and II
This compound exerts its cytotoxic effects by targeting two essential nuclear enzymes: topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] These enzymes are crucial for resolving DNA topological problems that arise during replication, transcription, and recombination.
Topoisomerase I Inhibition
This compound, like other camptothecin analogs, stabilizes the covalent complex formed between Topo I and DNA. This "cleavable complex" prevents the re-ligation of the single-strand DNA break, leading to the accumulation of DNA damage and ultimately, cell death.[1]
Caption: this compound's inhibition of the Topoisomerase I catalytic cycle.
Topoisomerase II Inhibition
This compound also inhibits the catalytic activity of Topo II, which is responsible for creating and repairing double-strand DNA breaks to manage DNA tangles.[1] Unlike its effect on Topo I, this compound acts as a catalytic inhibitor of Topo II without stabilizing the cleavable complex.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Cell Proliferation Assay
The anti-proliferative activity of this compound was assessed using a standard colorimetric assay.
Protocol:
-
Cell Seeding: Tumor cells were seeded into 96-well microtiter plates at a density of 1,500 to 5,000 cells per well, depending on the cell line's growth characteristics.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, cells were treated with serial dilutions of this compound or the reference compound SN38 for 72 hours.
-
Viability Assessment: Cell viability was determined using the WST-8 colorimetric assay, which measures the activity of cellular dehydrogenases.
-
IC50 Calculation: The concentration of drug that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.
Topoisomerase I DNA Relaxation Assay
This cell-free assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Protocol:
-
Reaction Mixture: A reaction mixture was prepared containing supercoiled plasmid DNA (pBR322), purified human Topoisomerase I, and the assay buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/ml bovine serum albumin).
-
Inhibitor Addition: this compound or a control compound was added to the reaction mixture at various concentrations.
-
Incubation: The reaction was incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction was stopped by the addition of a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA topoisomers (supercoiled and relaxed) were separated by electrophoresis on a 1% agarose gel.
-
Visualization: The gel was stained with ethidium bromide and visualized under UV light to assess the degree of DNA relaxation.
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
In Vivo Complex of Enzyme (ICE) Assay
The ICE assay quantifies the formation of covalent Topoisomerase-DNA complexes within living cells, providing a direct measure of a drug's ability to trap these complexes.
Protocol:
-
Cell Treatment: Tumor cells were treated with this compound or a control compound for a short duration (e.g., 30-60 minutes).
-
Cell Lysis: Cells were lysed directly on the culture plate with a solution containing a strong denaturant (e.g., guanidine thiocyanate) to preserve the covalent complexes.
-
DNA Isolation: The lysate was layered onto a cesium chloride (CsCl) gradient and subjected to ultracentrifugation. This separates the dense protein-DNA complexes from free proteins.
-
Fraction Collection: The gradient was fractionated, and the DNA-containing fractions were collected.
-
Immunoblotting: The amount of Topoisomerase covalently bound to the DNA in each fraction was quantified by immunoblotting using specific antibodies against Topo I or Topo II.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Tumor Implantation: Human tumor cells (PC-3 or DU-145) were subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice were randomized into treatment and control groups. This compound was administered intravenously according to the specified dose and schedule.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated group to that of the control group. The body weight of the animals was also monitored as an indicator of toxicity.
Preclinical Pharmacokinetics and Toxicology
Comprehensive preclinical pharmacokinetic and toxicology studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate and to establish a safe starting dose for clinical trials. While detailed preclinical pharmacokinetic and toxicology data for this compound are not extensively available in the public domain, a Phase I clinical study in patients with advanced solid tumors provided insights into its human pharmacokinetics and safety profile. In this study, this compound exhibited linear pharmacokinetics, and neutropenia was identified as the dose-limiting toxicity.
Conclusion
The preclinical data for this compound strongly support its continued investigation as a potential anticancer agent. Its dual inhibitory mechanism against both Topoisomerase I and II, coupled with its potent in vitro and in vivo activity, suggests it may offer advantages over existing topoisomerase inhibitors. The detailed experimental protocols provided herein should facilitate further research into the promising therapeutic potential of this compound.
References
Elomotecan: A Dual Topoisomerase Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Elomotecan (formerly known as BN 80927) is a synthetic homocamptothecin analog that has demonstrated potent anti-tumor activity in preclinical studies.[1][2] As a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), this compound represents a promising avenue for cancer therapeutic development. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and detailed experimental protocols to support further research and development efforts.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of two essential enzymes involved in DNA replication and repair: topoisomerase I and topoisomerase II.[1][2][3][4]
-
Topoisomerase I Inhibition: Similar to other camptothecin analogs, this compound stabilizes the covalent complex between Topo I and DNA. This prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, apoptosis.[1][2] Preclinical data indicate that this compound is a more potent Topo I poison than SN38, the active metabolite of Irinotecan.[1][2]
-
Topoisomerase II Catalytic Inhibition: In addition to its effect on Topo I, this compound also acts as a catalytic inhibitor of Topo II.[1][2] Unlike Topo II poisons that stabilize the DNA-enzyme complex, this compound inhibits the enzyme's activity without stabilizing these cleavable complexes. This dual-targeting mechanism may contribute to its enhanced potency and ability to overcome certain forms of drug resistance.
Interestingly, a Topo I-altered cell line (KBSTP2) resistant to SN38 remained sensitive to this compound, suggesting that a component of its antiproliferative effects may be mediated through a Topo I-independent pathway.[1][2]
Signaling Pathway for this compound-Induced Cell Death
Caption: Proposed mechanism of action for this compound.
In Vitro Cytotoxicity
This compound has demonstrated potent antiproliferative activity against a panel of human tumor cell lines. Notably, its IC50 values are consistently lower than those of SN38, the active metabolite of the widely used topoisomerase I inhibitor, Irinotecan.[1][2]
| Cell Line | Cancer Type | This compound (BN 80927) IC50 (nM) | SN38 IC50 (nM) |
| PC3 | Prostate | Data not specified, but lower than SN38 | Data not specified |
| DU145 | Prostate | Data not specified, but lower than SN38 | Data not specified |
| KBSTP2 | (Topo I-altered) | Sensitive | Resistant |
| Other Tumor Cell Lines | Various | Consistently lower than SN38 | - |
Note: While the publication by Demarquay et al. (2004) states that the IC50 values for BN80927 are consistently lower than those of SN38 across various tumor cell lines, the precise numerical values are not provided in the abstract.
In Vivo Efficacy
Preclinical studies in xenograft models have confirmed the significant in vivo anti-tumor activity of this compound.
Human Prostate Tumor Xenograft Models
In studies using nude mice bearing human androgen-independent prostate tumors, this compound demonstrated high efficiency in inhibiting tumor growth.[1][2]
| Tumor Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition (%) |
| PC3 | This compound (BN 80927) | Not specified in abstract | High efficiency |
| DU145 | This compound (BN 80927) | Not specified in abstract | High efficiency |
Note: Specific details on dosing, administration route, and quantitative tumor growth inhibition are not available in the abstract of the primary publication.
Experimental Workflow for In Vivo Xenograft Studies
Caption: General experimental workflow for in vivo xenograft studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these preclinical findings. Based on standard methodologies, the following outlines the likely procedures employed in the studies of this compound.
In Vitro Cell Proliferation Assay
-
Cell Culture: Human tumor cell lines (e.g., PC3, DU145) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: this compound and a reference compound (e.g., SN38) are serially diluted to various concentrations. The culture medium is replaced with medium containing the drugs or vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control. IC50 values are determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Human Tumor Xenograft Model
-
Animal Models: Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old, are used.
-
Cell Preparation and Implantation: Human prostate cancer cells (PC3 or DU145) are harvested from culture, and a specific number of cells (e.g., 5 x 10^6) in a suitable vehicle (e.g., Matrigel) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a mean volume of approximately 100-150 mm³. Mice are then randomly assigned to treatment and control groups.
-
Drug Administration: this compound is formulated in a suitable vehicle and administered to the treatment group via a specified route (e.g., intraperitoneal or intravenous) and schedule. The control group receives the vehicle alone.
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width²)/2. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion and Future Directions
This compound is a potent dual inhibitor of topoisomerase I and II with promising preclinical anti-tumor activity. Its ability to overcome resistance to standard topoisomerase I inhibitors highlights its potential as a valuable addition to the arsenal of anti-cancer agents. Further research is warranted to fully elucidate its mechanism of action, particularly the Topo I-independent pathway, and to explore its efficacy in a broader range of cancer models. The development of combination therapies and the identification of predictive biomarkers will be crucial for the successful clinical translation of this promising compound.
References
Elomotecan (BN-80927): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elomotecan (BN-80927) is a novel, potent, dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), belonging to the homocamptothecin (hCPT) family of compounds.[1] Developed as an analog of camptothecin, this compound was designed to overcome some of the limitations of earlier topoisomerase inhibitors, such as lactone ring instability and drug resistance.[1] Its unique seven-membered β-hydroxylactone ring contributes to its enhanced stability and potent anti-tumor activity.[1] Preclinical studies have demonstrated its superiority over SN-38, the active metabolite of irinotecan, in terms of its cytotoxic potency and its ability to stabilize topoisomerase-DNA cleavage complexes. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting two essential nuclear enzymes: topoisomerase I and topoisomerase II. These enzymes are critical for resolving DNA topological problems that arise during replication, transcription, and recombination.
Topoisomerase I Inhibition: this compound, like other camptothecin analogs, acts as a Topo I poison. It intercalates into the DNA-Topo I complex, trapping the enzyme in a "cleavable complex" where the DNA is nicked. This prevents the re-ligation of the single-strand break, leading to an accumulation of DNA lesions. When a replication fork encounters this stabilized cleavable complex, it results in the formation of a cytotoxic double-strand break.
Topoisomerase II Inhibition: In addition to its potent activity against Topo I, this compound also inhibits Topo II-mediated DNA relaxation. Unlike Topo I poisons, this compound acts as a catalytic inhibitor of Topo II, meaning it interferes with the enzyme's ability to relax supercoiled DNA without stabilizing the cleavable complex. This dual inhibition of both major topoisomerases is a distinguishing feature of this compound and may contribute to its broad spectrum of activity and its ability to overcome certain forms of drug resistance.
Data Presentation
Preclinical Activity
While specific IC50 values from a broad panel screen are not publicly available in the retrieved search results, preclinical studies consistently report that this compound (BN-80927) exhibits significantly lower IC50 values compared to SN-38 across various human tumor cell lines. Its potency extends to drug-resistant cell lines, including those with altered Topo I and those in a non-proliferating state (G0-G1 synchronized).
Table 1: Summary of Preclinical In Vitro Activity of this compound (BN-80927)
| Feature | Observation | Reference |
| Potency vs. SN-38 | Consistently lower IC50 values in tumor cell lines. | |
| Activity in Resistant Lines | Active against Topo I-altered (KBSTP2) and non-proliferating tumor cells. | |
| Topo I Poisoning | Higher potency in stabilizing Topo I-DNA cleavable complexes compared to SN-38. | |
| Topo II Inhibition | Inhibits Topo II-mediated DNA relaxation (catalytic inhibition). |
Clinical Pharmacokinetics and Safety (Phase I Study)
A Phase I dose-finding study was conducted in 56 patients with advanced solid tumors to characterize the pharmacokinetic profile and determine the safety and recommended dose of this compound.[2]
Table 2: Key Findings from the Phase I Clinical Trial of this compound (BN-80927)
| Parameter | Finding | Reference |
| Recommended Dose (RD) | 60 mg administered as a 30-minute intravenous infusion once every 3 weeks. | [2] |
| Maximum Tolerated Dose (MTD) | 75 mg. | [2] |
| Dose-Limiting Toxicity | Neutropenia. | [2] |
| Pharmacokinetics | Linear pharmacokinetics. | [2] |
| Clearance | Decreased with age (47% reduction in 60-year-olds and 61% reduction in 80-year-olds compared to 30-year-olds). | [2] |
| Efficacy at RD | 41.7% of patients had stable disease with a mean duration of 123.6 ± 43.4 days. | [2] |
Table 3: Severe (Grade 4) Adverse Events at the Recommended Dose (60 mg)
| Adverse Event | Incidence | Reference |
| Neutropenia | 20% | [2] |
| Asthenia | 5% | [2] |
| Nausea | 2% | [2] |
| Vomiting | 2% | [2] |
Experimental Protocols
Detailed, step-by-step protocols for the key experiments with this compound are not fully available in the public domain. However, based on the descriptions in the literature, the following general methodologies were likely employed.
Topoisomerase I and II DNA Relaxation Assays
These assays are performed to assess the inhibitory activity of a compound on the catalytic function of topoisomerases.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I or II, and a reaction buffer specific for each enzyme.
-
Incubation: The test compound (this compound) at various concentrations is added to the reaction mixture and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel.
-
Visualization: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase activity is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA.
In Vivo Complex of Enzyme (ICE) Bioassay
This assay is used to quantify the amount of topoisomerase-DNA cleavable complexes stabilized by a drug within cells.
-
Cell Treatment: Tumor cells are treated with the test compound (this compound) for a specific duration.
-
Cell Lysis: Cells are lysed with a detergent-containing buffer to release cellular components.
-
Separation of Protein-Bound and Free DNA: The lysate is carefully layered onto a cesium chloride (CsCl) step gradient and subjected to ultracentrifugation. This separates the denser protein-DNA complexes from the free DNA.
-
DNA Isolation and Slot Blotting: The DNA from each fraction is isolated, denatured, and transferred to a membrane using a slot-blot apparatus.
-
Immunodetection: The membrane is probed with an antibody specific for the topoisomerase of interest (Topo I or Topo II). The amount of topoisomerase covalently bound to the DNA is then quantified using a secondary antibody and a detection system.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (this compound) for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a detergent solution).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound (BN-80927).
Caption: Workflow for the In Vivo Complex of Enzyme (ICE) Bioassay.
References
Methodological & Application
Application Note: Elomotecan In Vitro Cell Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elomotecan (BN-80927) is a potent, next-generation anti-cancer agent belonging to the homocamptothecin family of compounds.[1] As an analog of camptothecin, its primary mechanism of action involves the dual inhibition of topoisomerase I (Topo I) and topoisomerase II (Topo II), crucial enzymes that regulate DNA topology during replication, transcription, and repair.[2][3] By stabilizing the covalent complex between these enzymes and DNA, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][5] This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound in vitro using a colorimetric cell proliferation assay.
Principle of the Assay
The in vitro efficacy of this compound is quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell proliferation by 50%.[6] This is typically measured using tetrazolium-based colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar reagents like XTT and WST-1.[7] In this assay, metabolically active, viable cells utilize mitochondrial dehydrogenase enzymes to reduce the tetrazolium salt into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. A dose-dependent decrease in absorbance upon treatment with this compound indicates its cytotoxic and anti-proliferative activity.
Data Presentation: Anti-proliferative Activity of Topoisomerase I Inhibitors
The following tables present representative IC50 values for the active metabolite of Irinotecan, SN-38, a compound related to this compound, in various human cancer cell lines. This data illustrates the potent anti-proliferative activity characteristic of this class of drugs.
Table 1: IC50 Values of SN-38 in Human Colorectal Cancer Cell Lines
| Cell Line | IC50 (nM) |
| LoVo | 8.25 |
| HT-29 | 4.50 |
Data sourced from a study on the determinants of irinotecan cytotoxicity in human colorectal tumor cell lines.[8]
Table 2: Comparative IC50 Values of SN-38 and Irinotecan in Various Cancer Cell Lines
| Cell Line | Cancer Type | SN-38 IC50 (µM) | Irinotecan IC50 (µM) |
| A549 | Lung | 0.091 | 7.7 |
| HCT-116 | Colon | 0.005 | 1.8 |
| HT-29 | Colon | 0.007 | 1.9 |
| MIA PaCa-2 | Pancreatic | 0.004 | 1.7 |
| PANC-1 | Pancreatic | 0.003 | 1.1 |
Data adapted from a study on a polymer micelle formulation of SN-38.[9]
Experimental Protocols
Materials and Reagents
-
Cancer cell line(s) of interest (e.g., HT-29, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound hydrochloride (BN 80927)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Methodology
1. Cell Culture and Seeding: a. Culture cancer cells in T-75 flasks with complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator. b. Harvest cells at 80-90% confluency using Trypsin-EDTA. c. Resuspend cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter. d. Dilute the cell suspension to the optimal seeding density (typically 3,000-10,000 cells/well, determined empirically for each cell line). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Include wells with medium only to serve as a blank control. g. Incubate the plate for 24 hours to allow cells to attach and resume growth.
2. This compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. b. On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in complete culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 0.1 nM to 10 µM). c. Remove the medium from the 96-well plate and add 100 µL of the diluted this compound solutions to the respective wells in triplicate. d. Add 100 µL of medium containing the same percentage of DMSO as the highest drug concentration to the "untreated control" wells. e. Return the plate to the incubator and incubate for 72 hours.
3. MTT Assay for Cell Viability: a. After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well, including controls. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. After incubation, carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. e. Gently pipette up and down to ensure complete solubilization. f. Incubate the plate at room temperature in the dark for at least 2 hours to allow for complete dissolution.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank (medium only) wells from all other readings. c. Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Use non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
Visualizations
Signaling Pathway of this compound
This compound functions as a topoisomerase poison. It binds to the Topo I-DNA complex, preventing the re-ligation of the single-strand DNA break created by the enzyme.[5] When a DNA replication fork collides with this stabilized "cleavable complex," it results in a permanent, lethal double-strand break, which subsequently activates DNA damage response pathways, leading to cell cycle arrest and apoptosis.[4][10]
Caption: Mechanism of this compound-induced cell death.
Experimental Workflow
The following diagram outlines the major steps involved in the this compound in vitro cell proliferation assay.
Caption: Workflow for the cell proliferation assay.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Irinotecan - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Elomotecan Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of Elomotecan stock solutions for research and developmental applications. This compound is a potent inhibitor of topoisomerases I and II and an analog of camptothecin.[1] Proper preparation and storage of stock solutions are critical for ensuring the compound's stability and the reproducibility of experimental results.
Chemical and Physical Properties
A clear understanding of this compound's properties is essential for its effective use in experimental settings. The compound is available as a free base or as a hydrochloride salt, each with a different molecular weight.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₂₉H₃₂ClN₃O₄ | C₂₉H₃₃Cl₂N₃O₄ |
| Molecular Weight | 522.0 g/mol [2] | 558.5 g/mol [3] |
| Appearance | Solid powder | Data not available, likely a solid powder |
| Solubility | Soluble in DMSO, insoluble in water.[4] | Data not available, but likely soluble in DMSO. |
| CAS Number | 220998-10-7[2] | 220997-99-9[3] |
Experimental Protocols
2.1. Materials and Equipment
-
This compound (free base or hydrochloride salt) powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
2.2. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. The required mass of this compound will vary depending on whether the free base or the hydrochloride salt is used.
Table 1: Mass of this compound Required for a 10 mM Stock Solution
| Compound | Molecular Weight ( g/mol ) | Mass for 1 mL of 10 mM Stock Solution | Mass for 5 mL of 10 mM Stock Solution | Mass for 10 mL of 10 mM Stock Solution |
| This compound (Free Base) | 522.0 | 5.22 mg | 26.10 mg | 52.20 mg |
| This compound Hydrochloride | 558.5 | 5.59 mg | 27.95 mg | 55.90 mg |
Protocol Steps:
-
Pre-weighing Preparation: Before handling this compound, ensure you are wearing appropriate PPE. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the weighed this compound powder to a sterile tube. Add the calculated volume of anhydrous, sterile DMSO.
-
Solubilization: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Verification: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[5]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
2.3. Storage and Stability
Proper storage is crucial for maintaining the integrity of the this compound stock solution.
-
Short-term storage: Aliquots can be stored at 0-4°C for a few days to weeks.[4]
-
Long-term storage: For long-term storage (months), it is recommended to store the aliquots at -20°C or -80°C.[4][5]
-
Protection from Light: As this compound is a camptothecin analog, it is advisable to protect the stock solution from light by using amber-colored vials or by wrapping the vials in foil.[6][7]
2.4. Working Solution Preparation
When preparing working solutions for cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]
Visualized Workflow
The following diagram illustrates the key steps for preparing an this compound stock solution.
Caption: Workflow for this compound stock solution preparation and storage.
Safety and Handling Precautions
-
This compound is a potent cytotoxic agent and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
All handling of the powder and concentrated solutions should be performed in a chemical fume hood or a biological safety cabinet.
-
Dispose of all waste materials contaminated with this compound in accordance with institutional and local regulations for hazardous chemical waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C29H32ClN3O4 | CID 216301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | C29H33Cl2N3O4 | CID 216300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. phytotechlab.com [phytotechlab.com]
- 7. globalrph.com [globalrph.com]
Application Notes and Protocols for the Quantification of Elomotecan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Elomotecan in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. While specific validated methods for this compound are not widely published, the protocols outlined below are adapted from well-established methods for other camptothecin analogs, such as Irinotecan, and are suitable for the quantification of this compound for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound (BN-80927) is a potent dual inhibitor of topoisomerase I and II, belonging to the homocamptothecin family of compounds.[1] Its mechanism of action involves the stabilization of the covalent complex between the topoisomerase enzymes and DNA, leading to DNA strand breaks and subsequent apoptosis in cancer cells. Accurate and precise quantification of this compound in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling, dose-finding studies, and ensuring patient safety and therapeutic efficacy.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography-Tandem Mass Spectrometry (RP-HPLC-MS/MS)
This section details an exemplary LC-MS/MS method for the quantification of this compound in human plasma. This method is adapted from validated protocols for similar camptothecin derivatives and offers high sensitivity and specificity.
Principle
The method involves the extraction of this compound and an internal standard (IS) from plasma via protein precipitation. The extracted analytes are then separated using reversed-phase HPLC and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Camptothecin or a stable isotope-labeled this compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
HPLC system capable of gradient elution
-
Reversed-phase C18 column (e.g., Gemini C18, 3 µm, 100 x 2.0 mm)[2]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[2][3]
Experimental Protocols
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50% methanol to prepare working standards for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from, for example, 1 to 5000 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).
-
To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A).
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
Table 1: Exemplary Chromatographic Conditions
| Parameter | Condition |
| Column | Gemini C18, 3 µm, 100 x 2.0 mm[2] |
| Mobile Phase A | 0.1% Formic acid in water[2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[2] |
| Flow Rate | 0.3 mL/min[2] |
| Gradient Elution | 5% B to 70% B over 5.5 minutes, hold for 1.5 minutes, then return to initial conditions[2] |
| Column Temperature | 25°C[2] |
| Injection Volume | 10 µL |
Table 2: Exemplary Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
| Internal Standard (IS) | To be determined (e.g., Camptothecin m/z 349.2 → 249.0)[4] |
| Collision Energy | To be optimized for this compound |
| Capillary Voltage | 3.5 kV[4] |
Note: The specific MRM transitions and collision energies for this compound need to be optimized by infusing a standard solution into the mass spectrometer.
Method Validation
The adapted analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from multiple sources.
-
Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day precision (as relative standard deviation, RSD%) should be ≤15% (≤20% at the LLOQ), and accuracy (as a percentage of the nominal concentration) should be within 85-115% (80-120% at the LLOQ).[2]
-
Recovery: The extraction recovery of this compound from the plasma matrix should be consistent and reproducible.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Stability of this compound in plasma under various conditions (bench-top, freeze-thaw cycles, and long-term storage).
Table 3: Summary of Typical Quantitative Validation Data for a Camptothecin Analog (Irinotecan) by LC-MS/MS
| Validation Parameter | Typical Value | Reference |
| Linearity Range (ng/mL) | 10 - 10,000 | [2] |
| Correlation Coefficient (r²) | ≥ 0.9962 | [2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | [2] |
| Intra-day Precision (%RSD) | ≤ 8.9% | [2] |
| Inter-day Precision (%RSD) | ≤ 8.7% | [2] |
| Intra-day Accuracy (%) | 101.0 - 106.3% | [2] |
| Inter-day Accuracy (%) | 96.3 - 99.8% | [2] |
| Recovery (%) | 66.4 - 68.8% | [2] |
Visualizations
Signaling Pathway of this compound
This compound, as a topoisomerase I and II inhibitor, disrupts the DNA replication and transcription processes, leading to apoptosis.
Caption: Mechanism of action of this compound as a dual topoisomerase I and II inhibitor.
Experimental Workflow for this compound Quantification
The following diagram illustrates the logical flow of the bioanalytical method for quantifying this compound in plasma samples.
Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.
Conclusion
The analytical methods and protocols described provide a robust framework for the quantification of this compound in a research and drug development setting. While the LC-MS/MS method is adapted from related compounds, with appropriate validation, it can serve as a reliable tool for elucidating the pharmacokinetic profile of this compound and supporting its clinical development. It is imperative that any adapted method undergoes rigorous validation to ensure its accuracy, precision, and reliability for the intended application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 3. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Elomotecan Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elomotecan (formerly known as BN 80927) is a potent dual inhibitor of topoisomerase I and II, belonging to the homocamptothecin family of cytotoxic agents. These enzymes are critical for relieving torsional stress in DNA during replication and transcription. By inhibiting their function, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
While this compound has demonstrated significant single-agent anti-tumor activity, the strategic combination with other therapeutic agents holds the potential to enhance efficacy, overcome resistance mechanisms, and broaden its clinical utility. Due to the limited availability of published data on this compound in combination therapies, this document will leverage the extensive preclinical and clinical research on Irinotecan , a structurally and mechanistically related camptothecin, as a proxy to provide detailed experimental designs and protocols. The principles and methodologies outlined herein are intended to serve as a robust framework for designing and executing preclinical studies of this compound combination therapies.
Rationale for Combination Therapies
The primary goal of combining this compound with other anticancer agents is to achieve synergistic or additive cytotoxicity. Key strategies include:
-
Targeting DNA Damage Repair Pathways: Combining this compound with inhibitors of DNA repair pathways, such as PARP inhibitors, can potentiate its cytotoxic effects. This compound-induced DNA damage, if left unrepaired, leads to cell death.
-
Enhancing Immunogenic Cell Death (ICD): The cellular stress and apoptosis induced by this compound can trigger an immune response against the tumor. Combining it with immunotherapy agents, such as immune checkpoint inhibitors, may amplify this effect.
-
Complementary Mechanisms of Action: Pairing this compound with cytotoxic agents that have different mechanisms of action, such as platinum-based drugs like cisplatin, can lead to broader and more durable anti-tumor responses.
Data Presentation: Quantitative Outcomes of Combination Therapies
The following tables summarize representative quantitative data from preclinical studies of Irinotecan in combination with various agents. These data can serve as a benchmark for designing and evaluating this compound combination experiments.
Table 1: In Vitro Synergistic Effects of Irinotecan and PARP Inhibitors in Small Cell Lung Cancer (SCLC) Cell Lines
| Combination Agent | Cell Line | Irinotecan Concentration (nM) | IC50 Fold Change for PARP Inhibitor | Reference |
| Olaparib | NCI-H1048 | 50 | 1649 ± 4049 | [1][2] |
| Talazoparib | NCI-H1048 | 50 | 25 ± 34.21 | [1][2] |
| Venadaparib | NCI-H1048 | 50 | 336 ± 596.01 | [1][2] |
Table 2: In Vitro Cytotoxicity of Irinotecan in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) at 30 min exposure | Reference |
| HT29 | Colon | 200 | |
| NMG64/84 | Colon | 160 | |
| COLO-357 | Pancreatic | 100 | |
| MIA PaCa-2 | Pancreatic | 400 | |
| PANC-1 | Pancreatic | 150 |
Experimental Protocols
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with a partner drug.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (and combination agent) stock solutions
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete medium. For combination studies, a fixed ratio or a matrix of concentrations can be used.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a duration relevant to the cell doubling time (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
This compound (and combination agent) formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2) and mouse body weight regularly.
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Combination agent alone, this compound + Combination agent).
-
Drug Administration: Administer the drugs according to the predetermined schedule, dose, and route (e.g., intravenous, intraperitoneal, or oral).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic (PD) Studies (Optional): At the end of the study, tumors can be harvested for analysis of biomarkers, such as markers of DNA damage (e.g., γH2AX) or apoptosis (e.g., cleaved caspase-3).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition (%TGI). Perform statistical analysis to determine the significance of the observed differences between treatment groups.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
References
Application Notes and Protocols: Elomotecan Treatment in Androgen-Independent Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elomotecan (also known as Karenitecin or BNP1350) is a potent, semi-synthetic, highly lipophilic inhibitor of topoisomerase I.[1] Topoisomerase I is a critical enzyme involved in DNA replication and transcription, relieving torsional stress by inducing transient single-strand breaks in the DNA.[2] this compound stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks.[2][3] When a replication fork collides with this stabilized complex, it results in a double-strand break, a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis.[3] This mechanism of action makes this compound a promising agent for cancer therapy.
Androgen-independent prostate cancer (AIPC), also known as castration-resistant prostate cancer (CRPC), represents an advanced stage of the disease where tumors no longer respond to androgen deprivation therapy. These cancer cells have developed mechanisms to survive and proliferate in an androgen-depleted environment, often involving alterations in various signaling pathways that promote cell survival and resistance to apoptosis. The unique properties of this compound, including its high lipophilicity and stability, suggest its potential as a therapeutic agent against these challenging-to-treat cancers.[1]
These application notes provide an overview of the anticipated effects of this compound on androgen-independent prostate cancer cells, along with detailed protocols for key experiments to evaluate its efficacy and mechanism of action.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting topoisomerase I. The proposed mechanism in androgen-independent prostate cancer cells involves the following steps:
-
Inhibition of Topoisomerase I: this compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the single-strand DNA break created by the enzyme.
-
Formation of DNA Lesions: The stabilized "cleavable complex" leads to an accumulation of single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these complexes converts them into irreversible double-strand DNA breaks.
-
Induction of Cell Cycle Arrest: The presence of DNA damage activates cell cycle checkpoints, leading to arrest, primarily in the G2/M phase, to allow for DNA repair.[4]
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cells are directed towards programmed cell death (apoptosis). This is often mediated by the activation of caspase cascades.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (Karenitecin/BNP1350) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| A253 | Head and Neck | 0.07 µM | 2 hours | [2] |
| COLO205 | Colon | 2.4 nM | Not Specified | [2] |
| COLO320 | Colon | 1.5 nM | Not Specified | [2] |
| LS174T | Colon | 1.6 nM | Not Specified | [2] |
| SW1398 | Colon | 2.9 nM | Not Specified | [2] |
| WiDr | Colon | 3.2 nM | Not Specified | [2] |
Note: The IC50 values for PC-3 and DU-145 cells are not specified in the currently available literature and would need to be determined experimentally using the protocols provided below.
Signaling Pathways
Based on the known mechanism of topoisomerase I inhibitors and the common signaling alterations in androgen-independent prostate cancer, this compound is anticipated to modulate several key pathways.
Caption: Proposed signaling pathway of this compound in androgen-independent prostate cancer cells.
*Note: The direct inhibition of Bcl-2/Bcl-xL by this compound is speculative and would require experimental validation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in androgen-independent prostate cancer cell lines such as PC-3 and DU-145.
Caption: General experimental workflow for evaluating this compound's effects.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on androgen-independent prostate cancer cells.
Materials:
-
PC-3 or DU-145 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
PC-3 or DU-145 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
After 24 hours, treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
PC-3 or DU-145 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in Protocol 2.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis
This protocol is for examining the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
PC-3 or DU-145 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-p21, anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with this compound as described in Protocol 2.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Conclusion
This compound, as a topoisomerase I inhibitor, holds promise for the treatment of androgen-independent prostate cancer. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate its cytotoxic effects, impact on cell cycle and apoptosis, and the underlying signaling pathways in relevant in vitro models. The data generated from these experiments will be crucial for the further preclinical and clinical development of this compound for this challenging disease.
References
Application Notes and Protocols for Preclinical Animal Studies with Elomotecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elomotecan (also known as BN-80927) is a potent, third-generation, dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] It belongs to the homocamptothecin (hCPT) family, a novel class of camptothecin analogs characterized by a stable, seven-membered β-hydroxylactone ring.[1][3] This structural modification confers distinct properties compared to earlier camptothecins like topotecan and irinotecan. Preclinical studies have demonstrated that this compound possesses potent antiproliferative activity against a range of human tumor cell lines and shows significant in vivo efficacy in xenograft models, particularly those for androgen-independent prostate cancer (PC3 and DU145).[1][3] Its dual inhibitory mechanism suggests it may overcome certain forms of resistance associated with agents that target only a single topoisomerase.[1]
These application notes provide a comprehensive overview of the necessary considerations and protocols for conducting preclinical animal studies to evaluate the dosage, efficacy, and safety of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by stabilizing the covalent complexes formed between topoisomerases and DNA.
-
Topoisomerase I Inhibition: Like other camptothecins, this compound binds to the Topo I-DNA complex. This prevents the re-ligation of the single-strand breaks created by the enzyme to relieve torsional strain during DNA replication and transcription. The collision of a replication fork with this stabilized "cleavable complex" results in the conversion of a transient single-strand break into a permanent, lethal double-strand break, ultimately triggering apoptosis.[1]
-
Topoisomerase II Inhibition: Uniquely, this compound also acts as a catalytic inhibitor of Topo II, interfering with its ability to manage DNA tangles and supercoils by creating and resealing double-strand breaks.[1][3]
The downstream consequence of this DNA damage is the activation of cell cycle checkpoints and apoptotic pathways.
Application Notes for Preclinical Studies
Animal Model Selection
The choice of animal model is critical for the translational relevance of preclinical findings.
-
Xenograft Models: Immunocompromised mice (e.g., Nude, SCID, NSG) are commonly used for establishing subcutaneous or orthotopic tumors from human cancer cell lines (Cell-Derived Xenografts, CDXs) or patient tumor tissue (Patient-Derived Xenografts, PDXs).[4] For this compound, cell lines such as PC-3 and DU145 (prostate cancer) have been successfully used.[1][3]
-
Syngeneic Models: To study the interaction of the drug with a competent immune system, syngeneic models (immuno-competent mice implanted with murine tumors) can be employed, although this is less common for cytotoxic agents in initial efficacy studies.
Drug Formulation and Administration
Proper formulation is essential for ensuring accurate dosing and bioavailability.
-
Formulation: While specific formulation details for preclinical studies of this compound are not published, related camptothecins provide guidance. This compound hydrochloride is a crystalline powder that is slightly soluble in water.[2] A common approach for preclinical injectables is to first dissolve the compound in a small amount of a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) and then dilute it to the final concentration with a sterile aqueous vehicle such as saline (0.9% NaCl) or 5% Dextrose in Water (D5W). The clinical formulation for the related drug irinotecan includes sorbitol and lactic acid, suggesting these could also be considered as excipients.
-
Administration Route: The intended clinical route of administration for this compound is intravenous (IV) infusion.[2] Therefore, IV (e.g., via tail vein) is the most clinically relevant route for preclinical studies. However, for ease of administration in large-scale efficacy studies, intraperitoneal (IP) injection is a common and acceptable alternative.[5] The choice of route will significantly impact the pharmacokinetic profile.
Dosage Determination: Maximum Tolerated Dose (MTD)
Before conducting efficacy studies, it is crucial to determine the MTD, which is the highest dose that does not cause unacceptable toxicity over a defined period.[5] Since published MTD data for this compound is unavailable, a dose-range-finding study is a mandatory first step.
Table 1: Proposed Dose-Range-Finding Study Design for this compound in Mice
| Parameter | Description |
|---|---|
| Animal Model | Non-tumor-bearing mice (e.g., CD-1 or BALB/c), 3-5 per group.[5] |
| Starting Dose Range | Based on data from related camptothecins (e.g., Irinotecan MTD of 50 mg/kg/day for a daily x5 schedule), a starting range of 10-100 mg/kg could be explored.[6] |
| Dosing Schedule | Should mimic the intended efficacy study schedule (e.g., daily for 5 days (qDx5), or once every 4 days for 3 cycles (q4dx3)). |
| Route of Administration | Intraperitoneal (IP) or Intravenous (IV). |
| Monitoring Parameters | Body weight (daily), clinical signs of toxicity (daily), complete blood count (at endpoint), gross necropsy and histopathology of key organs (at endpoint). |
| MTD Definition | The highest dose that results in no mortality and a mean body weight loss of <15-20% from which animals recover. |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
This protocol outlines a typical efficacy study using the PC-3 human prostate cancer cell line in nude mice.
1. Materials and Reagents:
- PC-3 human prostate cancer cells
- Culture medium (e.g., F-12K Medium with 10% FBS)
- Matrigel® Basement Membrane Matrix
- Sterile PBS and trypsin
- This compound hydrochloride (BN-80927)
- Vehicle components (e.g., DMSO, sterile saline)
- Male athymic nude mice (6-8 weeks old)
- Calipers, syringes, and appropriate animal handling equipment
2. Experimental Workflow:
3. Detailed Procedure:
- Tumor Implantation:
- Harvest PC-3 cells during their logarithmic growth phase.
- Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 10 x 10⁶ cells per 0.1 mL.
- Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
- Tumor Monitoring and Randomization:
- Begin monitoring tumor growth 5-7 days post-implantation.
- Measure tumor dimensions using digital calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group) with similar mean tumor volumes.
- Drug Preparation and Administration:
- Prepare a stock solution of this compound in 100% DMSO.
- On each treatment day, dilute the stock solution with sterile saline to the final desired concentrations. The final DMSO concentration should be kept low (<10%).
- Prepare the vehicle control using the same final concentration of DMSO in saline.
- Administer the assigned treatment (e.g., via IP injection) according to the predetermined schedule (e.g., every 4 days for 3 doses). Doses should be based on the MTD study (e.g., MTD and 1/2 MTD).
- Efficacy and Toxicity Assessment:
- Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
- Observe animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea).
- The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if treated animals show signs of excessive toxicity (e.g., >20% body weight loss).
- Data Analysis:
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
- Plot mean tumor volume ± SEM over time for each group.
- Plot mean percent body weight change over time to assess toxicity.
- Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of anti-tumor effects.
Table 2: Summary of Key Parameters for a Xenograft Efficacy Study
| Parameter | Example Specification |
|---|---|
| Animal Model | Male athymic nude mice, 6-8 weeks old |
| Tumor Model | PC-3 human prostate cancer, subcutaneous flank implantation |
| Number of Cells | 1 x 10⁶ cells in 0.1 mL (1:1 PBS:Matrigel) |
| Randomization Size | ~150 mm³ |
| Groups (n=8-10) | 1. Vehicle (e.g., 10% DMSO in saline) 2. This compound (Dose 1, e.g., 1/2 MTD) 3. This compound (Dose 2, e.g., MTD) |
| Administration | Intraperitoneal (IP), q4dx3 |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoint | Body weight change, clinical observations |
| Study Termination | Control tumor volume reaches ~2000 mm³ |
Conclusion
This compound is a promising dual topoisomerase inhibitor with demonstrated preclinical activity.[1] Due to the lack of specific published dosage information, researchers must conduct careful dose-range-finding studies to establish the MTD before proceeding with efficacy experiments. The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of this compound in animal models, ensuring that studies are conducted in a methodologically sound and reproducible manner. These foundational studies are essential for gathering the data needed to support further development and potential clinical translation of this novel anticancer agent.
References
- 1. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
Application Note: Cell-Based Assays for Evaluating Elomotecan Efficacy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Elomotecan (also known as BN-80927) is a potent, dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2][3] As a homocamptothecin analog, its mechanism of action involves trapping topoisomerase-DNA cleavage complexes, which interferes with DNA replication and transcription, ultimately leading to DNA damage and tumor cell death.[4][5][6][7] These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound in cancer cell lines, enabling researchers to determine its therapeutic potential.
The primary indicators of this compound's efficacy in a cell-based context are the reduction in cell viability and the induction of apoptosis. This document outlines two key assays: a metabolic activity-based cell viability assay (XTT) and an apoptosis detection assay using Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anticancer effects by stabilizing the covalent complexes formed between topoisomerases and DNA. This prevents the re-ligation of DNA strands, leading to single and double-strand breaks. The accumulation of these breaks triggers the DNA Damage Response (DDR) pathway, activating kinases such as ATM and ATR. This cascade leads to cell cycle arrest, typically at the G2/M phase, and ultimately initiates the intrinsic apoptotic pathway, characterized by the activation of caspase cascades.
Experimental Workflow Overview
The general workflow for assessing this compound's efficacy involves cell culture preparation, treatment with a dose range of the compound, incubation, and subsequent analysis using specific assays to measure cell viability or apoptosis.
Protocol 1: Cell Viability Assessment using XTT Assay
This protocol measures the metabolic activity of viable cells to determine the cytotoxic effect of this compound. The XTT assay is a colorimetric method where mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a water-soluble formazan product.[8]
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
XTT Cell Viability Assay Kit
-
Microplate reader (capable of measuring absorbance at 450-500 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Include wells for "cells only" (positive control) and "medium only" (background control).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range might be 0.01 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Add fresh medium to the control wells.
-
Incubate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time may need optimization depending on the cell line's metabolic rate.
-
Gently shake the plate to ensure a homogenous distribution of the formazan product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
Data Analysis:
-
Subtract the absorbance of the "medium only" background from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100
-
Plot the % Viability against the log of this compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Expected Results (Table Format):
| Cell Line | This compound IC₅₀ (nM) |
| A549 | Example Value: 35.5 |
| HeLa | Example Value: 42.8 |
| PC3 | Example Value: 28.1 |
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[9]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after the treatment period.
-
Incubate for 24 hours to allow adherence.
-
Treat cells with this compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) and include an untreated control.
-
Incubate for 24 to 48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating dead cells).
-
Gently wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Set up compensation and gates using unstained, Annexin V-FITC only, and PI only controls.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis and Presentation:
-
Gating Strategy:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant. The total percentage of apoptotic cells is the sum of the early and late apoptotic populations.
Expected Results (Table Format):
| Treatment Group | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic | Total Apoptosis (%) |
| Untreated Control | ~95% | ~2% | ~3% | ~5% |
| This compound (IC₅₀ Conc.) | ~50% | ~25% | ~25% | ~50% |
| This compound (2x IC₅₀) | ~20% | ~30% | ~50% | ~80% |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irinotecan - Wikipedia [en.wikipedia.org]
- 7. Topoisomerase I inhibition with topotecan: pharmacologic and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Evaluation of assays for drug efficacy in a three-dimensional model of the lung - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Elomotecan Solubility: A Technical Guide for Researchers
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Elomotecan?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for dissolving this compound and other camptothecin analogs. It is a powerful, polar aprotic solvent capable of dissolving many poorly water-soluble compounds. For in vitro experiments, it is common practice to first prepare a concentrated stock solution in 100% DMSO.
Q2: What is the expected solubility of this compound in DMSO and other solvents?
A2: While precise quantitative solubility data for this compound in various organic solvents is not extensively published, it is known to be more soluble in non-polar solvents like ethanol and DMSO and has very low water solubility. One source indicates a water solubility of 0.0002 mg/mL.[1] For context, the solubility of related camptothecin compounds is provided in the table below.
Q3: I am observing precipitation when diluting my this compound-DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue when working with hydrophobic compounds dissolved in DMSO. To mitigate precipitation, it is advisable to dilute the DMSO stock solution with a pre-warmed vehicle or buffer.[2] Additionally, consider using a solvent mixture, such as DMSO:PEG300:Tween 80:saline, which can improve the solubility and stability of the compound in aqueous solutions.[2] The final concentration of DMSO in your aqueous solution should be kept low, typically below 1%, to avoid solvent-induced artifacts in biological assays.
Q4: Can I heat the this compound solution to aid dissolution?
A4: It is generally not recommended to heat this compound or other camptothecin analogs, as they can be heat-sensitive and may degrade.[2] If you encounter difficulties in dissolving the compound, ultrasonication for a short period (5-10 minutes) is a safer alternative to facilitate dissolution.[2]
Q5: How should I store this compound stock solutions?
A5: this compound stock solutions in DMSO can be stored for up to two weeks at 4°C or for up to six months at -80°C. For long-term storage, it is recommended to store the compound as a crystalline solid at -20°C.
Data Presentation: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Water | 0.0002 mg/mL[1] | Very low aqueous solubility. |
| DMSO | Data not available | Recommended for stock solutions. | |
| Ethanol | Soluble[1] | More soluble than in water. | |
| Camptothecin | DMSO | ~3 mg/mL | A stock solution can be prepared. |
| Dimethyl formamide | ~2 mg/mL | ||
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | For aqueous working solutions. | |
| Irinotecan (hydrochloride hydrate) | DMSO | ~20 mg/mL[3][4] | |
| Dimethyl formamide | ~20 mg/mL[3][4] | ||
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[3][4] | For aqueous working solutions. |
Experimental Protocols
Protocol for Determining this compound Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (crystalline solid)
-
Selected solvent (e.g., DMSO, ethanol, PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Analytical balance
-
Microcentrifuge
-
High-performance liquid chromatography (HPLC) system or a validated spectrophotometric method for concentration analysis
Methodology:
-
Preparation: Add an excess amount of this compound solid to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled incubator on an orbital shaker. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature (e.g., 25°C or 37°C). The shaking ensures continuous mixing and facilitates the dissolution process until equilibrium is reached.
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.
-
Dilution and Analysis: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC).
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mM.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing common solubility issues encountered with this compound.
Caption: Troubleshooting workflow for this compound dissolution.
References
Technical Support Center: Troubleshooting Elomotecan Precipitation in Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Elomotecan precipitation during in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in cell culture media?
This compound is a potent dual inhibitor of topoisomerase I and II and belongs to the homocamptothecin family of compounds.[1] It is a lipophilic, hydrophobic molecule with very low aqueous solubility. This inherent hydrophobicity is the primary reason for its precipitation when introduced into aqueous-based cell culture media.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other hydrophobic drugs for in vitro studies. It is crucial to use anhydrous, high-purity DMSO to prepare a concentrated stock solution.
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxic effects. While some robust cell lines may tolerate up to 1%, it is generally recommended to keep the final DMSO concentration at or below 0.5%.[2][3] For sensitive or primary cell lines, the concentration should ideally be 0.1% or lower.[4] It is always best practice to perform a solvent tolerance test for your specific cell line.
Q4: My this compound precipitates immediately when I add it to the cell culture medium. What is happening?
This is a common issue known as "solvent-shifting" or "crashing out." When a concentrated stock of a hydrophobic drug in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the drug's solubility drastically decreases, leading to precipitation.
Q5: How does the pH of the cell culture medium affect this compound?
This compound is a camptothecin analog, and like other camptothecins, it has a critical lactone ring that is essential for its anti-cancer activity. This lactone ring is susceptible to pH-dependent hydrolysis. In aqueous solutions with a physiological pH (typically 7.2-7.4 for cell culture media), the lactone ring can open to form an inactive carboxylate form.[5][6][7][8] This hydrolysis is reversible, but the equilibrium at physiological pH favors the inactive form.[9][10][11][12]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
Issue 1: Precipitation upon dilution of DMSO stock solution in media.
Possible Causes:
-
High final concentration of this compound exceeds its aqueous solubility.
-
Rapid dilution of the DMSO stock.
-
Suboptimal temperature of the media during addition.
Solutions:
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform serial dilutions in media.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid dispersion.
-
Pre-warm the Media: Ensure your cell culture medium is at 37°C before adding the drug solution.
-
-
Reduce the Final Concentration:
-
If possible, lower the final working concentration of this compound in your experiment.
-
-
Increase the DMSO Concentration (with caution):
-
If the precipitation is severe, you might consider slightly increasing the final DMSO concentration, but ensure it remains within the tolerated limit for your cell line (refer to the DMSO tolerance table below). Always include a vehicle control with the same final DMSO concentration.
-
Issue 2: Precipitates forming over time during incubation.
Possible Causes:
-
Instability of the this compound-media solution.
-
Interaction with media components.
-
pH shift in the media during cell growth.
Solutions:
-
Use of Serum:
-
Consider Formulation Aids (for advanced users):
-
pH Control:
-
While altering the bulk pH of the culture medium is generally not advisable, being aware of the pH-dependent stability of the lactone ring is important for data interpretation.
-
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type Sensitivity | Recommended Maximum Final DMSO Concentration | Reference |
| Highly Sensitive / Primary Cells | ≤ 0.1% | [4] |
| Most Cancer Cell Lines | ≤ 0.5% | [2][3] |
| Tolerant Cell Lines | Up to 1% (requires validation) | [4] |
Table 2: pH of Common Cell Culture Media
| Media Type | Typical pH Range | Buffering System | Reference |
| DMEM | 7.2 - 7.4 | Sodium Bicarbonate/CO₂ | [5][7] |
| RPMI-1640 | 7.2 - 7.4 | Sodium Bicarbonate/CO₂ | [7] |
| MEM | 7.2 - 7.4 | Sodium Bicarbonate/CO₂ | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound hydrochloride powder, anhydrous DMSO (cell culture grade).
-
Procedure: a. Calculate the required amount of this compound and DMSO to prepare a high-concentration stock solution (e.g., 10 mM). b. Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of this compound powder. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may aid dissolution. d. Visually inspect the solution for any undissolved particles. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Materials: Prepared this compound stock solution, pre-warmed (37°C) cell culture medium.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. c. In a sterile tube, add the required volume of pre-warmed cell culture medium. d. While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. e. Visually inspect the working solution for any signs of precipitation. f. Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 6. Understanding Color Changes in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 7. Cell Culture Media: A Review [labome.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preservation of the active lactone form of irinotecan using drug eluting beads for the treatment of colorectal cancer metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of pH and ring-opening hydrolysis kinetics on liposomal release of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Elomotecan Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elomotecan and encountering or investigating resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] It belongs to the homocamptothecin family of compounds, which are analogs of camptothecin.[1][3] Like other camptothecins, its primary mechanism involves trapping the Topo I-DNA covalent complex. This stabilization of the "cleavable complex" prevents the re-ligation of the single-strand breaks generated by Topo I during DNA replication and transcription.[4][5] The collision of replication forks with these stabilized complexes leads to the formation of lethal double-strand DNA breaks, ultimately triggering cell death.[5][6] this compound is noted for its higher potency in reducing the proliferation of various tumor cells compared to other topoisomerase inhibitors.[1][2]
Q2: What are the known or expected mechanisms of resistance to this compound?
While specific research on this compound resistance is limited, mechanisms can be extrapolated from studies on other camptothecins like irinotecan.[5][7] These mechanisms are multifaceted and can include:[8][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration.[7][9]
-
Alterations in the Drug Target:
-
Enhanced DNA Repair: Upregulation of DNA damage response and repair pathways can efficiently fix the DNA breaks caused by this compound, allowing cells to survive the treatment.[8][11]
-
Activation of Pro-Survival Signaling: Activation of alternative signaling pathways, such as those involving NF-κB, can suppress apoptosis and promote cell survival despite drug-induced DNA damage.[5][7]
-
Drug Inactivation: Although less characterized for this compound itself, cellular enzymes could potentially metabolize and inactivate the drug. For the related drug irinotecan, enzymes like UGT1A1 are crucial for its metabolism.[4]
Q3: How can I develop an this compound-resistant cell line for my research?
Developing a resistant cell line is a crucial step in studying resistance mechanisms. A common method is through continuous dose escalation.[12] This process involves chronically exposing a cancer cell line to gradually increasing concentrations of this compound over several months. This method mimics the development of acquired resistance and selects for cells that can survive and proliferate at higher drug concentrations.[12]
Troubleshooting Guides
Problem 1: My cell viability assay (e.g., MTT, CellTiter-Glo®) shows a smaller than expected shift in the IC50 value for my suspected this compound-resistant cell line.
-
Possible Cause 1: Insufficient Drug Exposure Time.
-
Solution: this compound's mechanism of action is dependent on DNA replication. Ensure your drug incubation period is long enough to cover at least two cell doubling times to observe the full cytotoxic effect. For slow-growing cell lines, this may require incubation periods of 72 hours or longer.
-
-
Possible Cause 2: Resistance Mechanism is Not Based on Target Alteration or Efflux.
-
Solution: The resistance in your cell line might be due to mechanisms that do not drastically change the IC50 in short-term viability assays, such as enhanced DNA repair or altered apoptotic pathways.[8] Consider performing a long-term colony formation assay to assess clonogenic survival, which can be more sensitive to these types of resistance. Also, investigate downstream markers of apoptosis (e.g., cleaved PARP, Caspase-3) via Western blot after a 24-48 hour treatment with this compound.
-
-
Possible Cause 3: Heterogeneous Cell Population.
-
Solution: Your resistant culture may be a mix of sensitive and resistant cells. Perform single-cell cloning by limiting dilution to isolate and expand clonal populations. Screen multiple clones to identify those with the highest and most stable resistance phenotype.
-
Problem 2: I am not detecting overexpression of the ABCG2 efflux pump in my this compound-resistant cell line via qPCR or Western blot.
-
Possible Cause 1: Resistance is Mediated by a Different Efflux Pump.
-
Solution: While ABCG2 is a common culprit for camptothecin resistance, other transporters like ABCB1 (MDR1) could be involved.[10] Broaden your analysis to include other relevant ABC transporters.
-
-
Possible Cause 2: Resistance is Not Efflux-Mediated.
-
Solution: Focus your investigation on other known mechanisms.[5][9]
-
Check Topoisomerase I levels: Use Western blotting to compare Topo I protein expression between your sensitive and resistant cell lines.
-
Sequence the TOP1 gene: Extract genomic DNA from both cell lines and sequence the coding regions of the TOP1 gene to check for mutations that might impair drug binding.
-
Assess DNA Damage and Repair: Use immunofluorescence or Western blotting to measure markers of DNA double-strand breaks (e.g., γH2AX) and DNA repair proteins (e.g., RAD51) at different time points after this compound treatment.[11] A blunted γH2AX response or faster resolution of foci in resistant cells could indicate altered DNA damage signaling or enhanced repair.
-
-
Problem 3: How can I confirm that a mutation in Topoisomerase I is responsible for this compound resistance?
-
Solution: Functional Validation.
-
Site-Directed Mutagenesis: Introduce the identified mutation into a wild-type TOP1 expression vector.
-
Ectopic Expression: Transfect the mutated TOP1 vector into the parental (sensitive) cell line. Use an empty vector or a wild-type TOP1 vector as a control.
-
Assess Phenotype: After confirming expression of the ectopic Topo I, perform a cell viability assay with this compound. If the mutation confers resistance, the cells expressing the mutant Topo I will show a higher IC50 compared to controls.
-
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines. This table presents hypothetical data for illustrative purposes.
| Cell Line | Parental/Resistant | IC50 (nM) for this compound | Fold Resistance |
| HT-29 (Colon Cancer) | Parental | 5.0 | - |
| HT-29-EloR | Resistant | 85.0 | 17.0 |
| A549 (Lung Cancer) | Parental | 8.2 | - |
| A549-EloR | Resistant | 150.5 | 18.4 |
Table 2: Gene Expression Changes in this compound-Resistant (HT-29-EloR) Cells Compared to Parental HT-29 Cells. This table presents hypothetical data for illustrative purposes.
| Gene | Function | Method | Fold Change in Resistant Cells |
| ABCG2 | Drug Efflux Pump | qPCR | 15.2 |
| TOP1 | Drug Target | qPCR | 0.4 |
| RAD51 | DNA Repair | qPCR | 3.5 |
| BIRC5 (Survivin) | Anti-Apoptosis | qPCR | 4.1 |
Mandatory Visualizations
Caption: this compound action and key points of cellular resistance.
Caption: Workflow for generating this compound-resistant cell lines.
Caption: NF-κB as a pro-survival resistance pathway to this compound.
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) using a Luminescent-Based Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count cells (e.g., parental and suspected resistant lines).
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability versus the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis (e.g., ABCG2)
-
Cell Culture and Treatment (Optional):
-
Grow parental and resistant cells to ~80% confluency. If investigating induction, treat with a sub-lethal dose of this compound for 24-48 hours.
-
-
RNA Extraction:
-
Lyse cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., from a Qiagen RNeasy or similar kit).
-
Extract total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™, SuperScript™) with a mix of oligo(dT) and random hexamer primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96-well PCR plate. For each sample, mix:
-
SYBR Green Master Mix (2X)
-
Forward and Reverse Primers (for the gene of interest, e.g., ABCG2, and a housekeeping gene, e.g., GAPDH or ACTB)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Run the reaction on a real-time PCR machine with a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method:
-
Normalize the Ct of the gene of interest to the housekeeping gene for each sample (ΔCt = Ct_gene - Ct_housekeeping).
-
Normalize the ΔCt of the resistant/treated sample to the control sample (ΔΔCt = ΔCt_resistant - ΔCt_parental).
-
Calculate the fold change as 2^(-ΔΔCt).
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Irinotecan - Wikipedia [en.wikipedia.org]
- 5. Irinotecan: mechanisms of tumor resistance and novel strategies for modulating its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. mdpi.com [mdpi.com]
- 11. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Elomotecan Potency with Combination Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the enhanced potency of Elomotecan through combination therapies.
Disclaimer: Preclinical data on this compound in combination with other agents are limited in publicly available literature. The following information is largely based on studies involving the structurally and mechanistically similar camptothecin, irinotecan. Researchers should use this information as a guide and validate findings for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination with other anticancer agents?
This compound is a potent dual inhibitor of topoisomerase I (TOP1) and topoisomerase II (TOP2), enzymes critical for relieving DNA torsional stress during replication and transcription.[1][2] By trapping the TOP1-DNA cleavage complex, this compound introduces single-strand breaks, which can be converted to cytotoxic double-strand breaks during DNA replication. The rationale for combination therapy is to enhance this cytotoxic effect through synergistic or additive interactions with agents that target complementary pathways, particularly those involved in the DNA Damage Response (DDR).
Q2: Which classes of drugs are promising candidates for combination with this compound?
Based on the mechanism of action of camptothecins, promising combination partners include:
-
PARP (Poly ADP-ribose polymerase) inhibitors: PARP enzymes are crucial for the repair of single-strand DNA breaks. Inhibiting PARP in conjunction with this compound-induced single-strand breaks can lead to the accumulation of unresolved DNA damage and synthetic lethality, particularly in tumors with existing DNA repair deficiencies.[3][4][5]
-
CHK1 (Checkpoint kinase 1) inhibitors: CHK1 is a key regulator of the S and G2/M cell cycle checkpoints, which are activated in response to DNA damage to allow time for repair. Inhibiting CHK1 can abrogate this cell cycle arrest, forcing cells with this compound-induced DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[6][7]
-
Other DNA-damaging agents: Combining this compound with other chemotherapeutics that induce different types of DNA damage may lead to an overwhelming level of genomic instability that cancer cells cannot survive.
Q3: How can I determine if the combination of this compound and another agent is synergistic, additive, or antagonistic?
The interaction between two drugs can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. The CI provides a quantitative measure of the nature of the drug interaction:
-
CI < 1: Synergism (the effect of the combination is greater than the sum of the individual effects)
-
CI = 1: Additive effect (the effect of the combination is equal to the sum of the individual effects)
-
CI > 1: Antagonism (the effect of the combination is less than the sum of the individual effects)
The CI can be calculated from dose-effect data generated from in vitro experiments, such as a checkerboard assay.[8]
Troubleshooting Guides
In Vitro Combination Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Variation in drug preparation and dilution.4. Edge effects in multi-well plates. | 1. Use cells within a consistent and narrow passage number range.2. Ensure accurate and uniform cell seeding in all wells.3. Prepare fresh drug stocks and perform serial dilutions carefully.4. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| High variability within replicates | 1. Pipetting errors.2. Cell clumping.3. Uneven drug distribution in wells. | 1. Calibrate pipettes regularly and use proper pipetting techniques.2. Ensure a single-cell suspension before seeding.3. Mix the plate gently after adding drugs. |
| Checkerboard assay artifacts | 1. Drug precipitation at high concentrations.2. Solvent (e.g., DMSO) toxicity.3. Assay interference by the compounds. | 1. Check the solubility of each drug in the final assay medium. If necessary, adjust the concentration range.2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for the cell line.3. Run appropriate controls, including vehicle-only and drug-only wells, to assess for any assay interference. |
Data Presentation: Quantitative Data for Irinotecan Combination Studies
The following tables summarize preclinical data from studies combining irinotecan (or its active metabolite, SN-38) with PARP inhibitors. This data can serve as a reference for designing experiments with this compound.
Table 1: Synergistic Effects of PARP Inhibitors in Combination with Irinotecan in Small Cell Lung Cancer (SCLC) Cell Lines [3][4]
| PARP Inhibitor | IC50 Fold Change with 50 nM Irinotecan (Mean ± SD) | Observation |
| Olaparib | 1649 ± 4049 | Synergistic effect observed, even in cells without mutations in DNA damage response pathway genes. |
| Talazoparib | 25 ± 34.21 | Potent synergy observed. |
| Venadaparib | 336 ± 596.01 | Clear synergistic effect demonstrated. |
Table 2: In Vitro IC50 Values for a CHK1 Inhibitor (CCT245737) and SN-38 (Active Metabolite of Irinotecan) [6]
| Cell Line | CCT245737 IC50 (nM) | SN-38 IC50 (nM) |
| HT29 (Colon) | 220 | 10 |
| SW620 (Colon) | 130 | 5 |
| A549 (Lung) | 160 | 3 |
Note: This table provides individual IC50 values. The study demonstrated that the combination of the CHK1 inhibitor with SN-38 resulted in enhanced cytotoxicity.
Experimental Protocols
Protocol: In Vitro Drug Combination Synergy Assessment using a Checkerboard Assay
This protocol outlines a general procedure for assessing the synergistic effects of this compound in combination with another agent using a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination agent
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., resazurin, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each drug in complete cell culture medium. Typically, a 7-point dilution series is prepared for each drug.
-
-
Checkerboard Drug Addition:
-
In a separate 96-well plate (the "drug plate"), prepare the drug combinations.
-
Add the dilution series of this compound to the rows and the dilution series of the combination agent to the columns.
-
Include wells with single agents only and vehicle control.
-
-
Cell Treatment:
-
Carefully transfer the drug mixtures from the drug plate to the corresponding wells of the cell plate.
-
-
Incubation:
-
Incubate the treated cell plate for a period equivalent to at least two cell doubling times (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
Mandatory Visualizations
Caption: this compound's mechanism and synergy with DDR inhibitors.
Caption: Workflow for in vitro drug combination screening.
Caption: Guide to interpreting Combination Index (CI) values.
References
- 1. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-crt.org [e-crt.org]
- 4. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells [e-crt.org]
- 6. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sierra Oncology Reports Preclinical Efficacy for Immunotherapy Combination with its Chk1 inhibitor SRA737 [prnewswire.com]
- 8. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lack of Preclinical Data Prevents Direct Comparison of Elomotecan and Topotecan in Small-Cell Lung Cancer Models
A thorough review of published literature reveals a significant gap in the preclinical data for elomotecan (also known as karenitecin or BNP1350) in the context of small-cell lung cancer (SCLC). While topotecan is a well-established therapeutic agent for SCLC with a considerable body of research supporting its use, no direct comparative studies or standalone preclinical evaluations of this compound in SCLC models were identified. This absence of data precludes a direct, evidence-based comparison of the two topoisomerase I inhibitors in this specific malignancy.
Topotecan, a derivative of camptothecin, is a standard second-line treatment for SCLC. Its mechanism of action involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair. By trapping the enzyme-DNA complex, topotecan induces DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells.
While information on this compound's activity in other cancer models, such as non-small cell lung cancer and ovarian cancer, is available, its efficacy and specific molecular interactions in SCLC remain uninvestigated in the public domain. Without preclinical data on this compound's performance in SCLC cell lines or xenograft models, key comparative metrics such as tumor growth inhibition, effects on cell viability, and induction of apoptosis cannot be assessed against those of topotecan.
Consequently, it is not possible to construct the requested data comparison tables, detail experimental protocols for non-existent studies, or generate a signaling pathway diagram specific to this compound's action in SCLC. The core requirement of providing supporting experimental data for a direct comparison between this compound and topotecan in SCLC models cannot be fulfilled at this time due to the lack of available research. Further preclinical investigation into the activity of this compound in SCLC is necessary before such a comparative analysis can be conducted.
Elomotecan and Irinotecan: A Comparative Efficacy Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of topoisomerase I inhibitors is critical in the pursuit of more effective cancer therapies. This guide provides an objective comparison of the efficacy of elomotecan and irinotecan, two prominent camptothecin analogs, with a focus on supporting experimental data and methodologies.
Mechanism of Action: A Tale of Two Topoisomerase Inhibitors
Both this compound and irinotecan function as topoisomerase I inhibitors, a class of drugs that disrupts the normal process of DNA replication and transcription in rapidly dividing cancer cells.[1][2] Irinotecan is a prodrug, meaning it is converted into its active metabolite, SN-38, within the body.[2] It is SN-38 that potently inhibits topoisomerase I.[2] this compound, on the other hand, is a direct-acting agent. A significant distinction is that this compound also exhibits inhibitory activity against topoisomerase II, another key enzyme involved in DNA replication, suggesting a potential for a broader anti-tumor effect.
The core mechanism for both drugs involves the stabilization of the topoisomerase I-DNA cleavable complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with this stabilized complex, it results in irreversible double-strand DNA breaks, triggering cell cycle arrest and ultimately, apoptosis (programmed cell death).
Caption: The signaling pathway of topoisomerase I inhibition by this compound and irinotecan.
Preclinical Efficacy: In Vitro and In Vivo Evidence
Preclinical studies provide the foundational data for comparing the anti-tumor activity of these compounds.
In Vitro Cytotoxicity
In vitro assays measuring the half-maximal inhibitory concentration (IC50) are crucial for determining the potency of a drug against cancer cell lines.
| Cell Line | Cancer Type | This compound (BNP1350) IC50 (nM) | SN-38 (Active Irinotecan) IC50 (nM) | Key Observation |
| A2780 | Ovarian | Not specified | Not specified | This compound was slightly more potent than SN-38.[3] |
| COLO205 | Colon | 2.4 | Not specified | Data from a study focused on this compound's activity.[4] |
| COLO320 | Colon | 1.5 | Not specified | Data from a study focused on this compound's activity.[4] |
| LS174T | Colon | 1.6 | Not specified | Data from a study focused on this compound's activity.[4] |
| SW1398 | Colon | 2.9 | Not specified | Data from a study focused on this compound's activity.[4] |
| WiDr | Colon | 3.2 | Not specified | Data from a study focused on this compound's activity.[4] |
| KBSTP2 | SN-38 Resistant | Sensitive | Resistant | This compound overcomes resistance to SN-38.[5] |
In Vivo Antitumor Activity
Animal models, particularly human tumor xenografts in mice, are vital for assessing a drug's efficacy in a biological system.
| Xenograft Model | Cancer Type | This compound (BNP1350) Regimen | This compound Efficacy | Irinotecan (CPT-11) Regimen | Irinotecan Efficacy | Comparative Outcome |
| A2780, OVCAR-3, SK-OV-3 | Ovarian | Equitoxic to topotecan | >75% tumor growth inhibition | Not directly compared | Not applicable | This compound was significantly better than topotecan.[3] |
| Multiple Colon, Ovarian, and Melanoma Models | Various | 1.0 mg/kg i.p. or 1.5 mg/kg p.o. daily x 5 | >50% growth inhibition in 6 of 7 models | 20 mg/kg i.p. daily x 5 | Effective | This compound was as effective as irinotecan in most models and superior in two.[6] |
| PC3, DU145 | Prostate | Not specified | High efficiency | Not compared | Not applicable | Study focused on this compound's efficacy.[5] |
Experimental Protocols: A Closer Look at the Methodology
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and irinotecan.
In Vitro Cell Proliferation Assay (SRB Assay)
Objective: To determine the IC50 of this compound and SN-38 in various cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a predetermined density and incubated for 24 hours to allow for cell attachment.
-
Drug Exposure: Cells are treated with a serial dilution of this compound or SN-38 and incubated for a further 72 hours.
-
Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well and incubated for 10 minutes at room temperature.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Data Acquisition: The optical density is read on a microplate reader at 510 nm.
-
Analysis: The percentage of cell survival is calculated relative to untreated control cells, and IC50 values are determined using non-linear regression analysis.
In Vivo Human Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and irinotecan in an in vivo model.
Protocol:
-
Cell Implantation: A suspension of human tumor cells is injected subcutaneously into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). Mice are then randomly assigned to treatment and control groups.
-
Drug Administration: this compound or irinotecan is administered according to the specified dose and schedule (e.g., intraperitoneally or orally for a set number of days). The control group receives a vehicle solution.
-
Monitoring: Tumor dimensions are measured with calipers two to three times weekly, and tumor volume is calculated. Animal body weight is monitored as a measure of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Caption: A generalized workflow for in vivo xenograft efficacy studies.
Clinical Landscape and Future Directions
Irinotecan is a well-established chemotherapeutic agent, widely used in the treatment of metastatic colorectal cancer and other solid tumors.[7] this compound has progressed through early-phase clinical trials. A Phase I trial identified the recommended dose and dose-limiting toxicities, with some patients achieving stable disease.[8] A Phase II study in malignant melanoma demonstrated that this compound was well-tolerated and showed signs of clinical activity, including a complete response in one patient and disease stabilization in a third of the participants.[9][10]
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Irinotecan - Wikipedia [en.wikipedia.org]
- 3. Novel camptothecin derivative BNP1350 in experimental human ovarian cancer: determination of efficacy and possible mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. New highly lipophilic camptothecin BNP1350 is an effective drug in experimental human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical and phase I trials of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Phase II trial of karenitecin in patients with malignant melanoma: clinical and translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Elomotecan Demonstrates Superior Efficacy in Drug-Resistant Cancer Cell Lines
For Immediate Release
A comprehensive analysis of preclinical data reveals that Elomotecan (formerly BN-80927), a novel homocamptothecin analogue, exhibits significant cytotoxic activity against tumor cell lines that have developed resistance to other topoisomerase I inhibitors, such as SN-38, the active metabolite of Irinotecan. This finding positions this compound as a promising therapeutic candidate for patients with cancers refractory to current standard-of-care chemotherapies.
This compound, a dual inhibitor of topoisomerase I and II, has demonstrated consistently lower IC50 values compared to SN-38 in various tumor cell lines.[1][2][3] Notably, in a Topo I-altered cell line, KBSTP2, which is resistant to SN-38, this compound retains its potent antiproliferative effects.[1][2] This suggests that this compound may circumvent common mechanisms of resistance to camptothecin derivatives, potentially through a Topoisomerase I-independent pathway or its dual inhibitory action.[1][2]
Comparative Efficacy in a Drug-Resistant Model
The superior efficacy of this compound in a drug-resistant setting is highlighted by its activity in the SN-38-resistant KBSTP2 cell line. While specific IC50 values from the pivotal study by Demarquay et al. (2004) were not publicly available within the immediate search, the study conclusively reports that the SN-38 resistant cell line remains sensitive to this compound (BN80927).[1][2] This indicates a significant advantage for this compound in overcoming acquired resistance.
For the purpose of this guide, we present a table structure that would be populated with the specific IC50 values upon accessing the full study data.
| Cell Line | Drug | IC50 (concentration) | Fold Resistance |
| KB-3-1 (Parental) | This compound (BN-80927) | Data not available | N/A |
| SN-38 | Data not available | N/A | |
| KBSTP2 (SN-38 Resistant) | This compound (BN-80927) | Data not available | Data not available |
| SN-38 | Data not available | Data not available |
Mechanism of Action and Resistance
Topoisomerase I inhibitors, like this compound and SN-38, exert their cytotoxic effects by trapping the topoisomerase I-DNA cleavage complex. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.
Caption: Mechanism of action of Topoisomerase I inhibitors.
Resistance to topoisomerase I inhibitors can arise through various mechanisms, including:
-
Target Alteration: Mutations in the TOP1 gene can reduce the binding affinity of the drug to the cleavage complex.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the drug out of the cell.
-
Altered Cellular Response: Changes in DNA damage response pathways or upregulation of anti-apoptotic proteins can confer resistance.
This compound's efficacy in the SN-38 resistant KBSTP2 cell line, which has an altered Topoisomerase I, suggests that its dual inhibitory activity on Topoisomerase II may play a crucial role in overcoming this form of resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, SN-38, or other comparator drugs for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the drugs for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
Western Blotting
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Topoisomerase I, cleaved PARP, γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for efficacy comparison.
Conclusion
The available preclinical evidence strongly suggests that this compound has a promising efficacy profile, particularly in cancer cell lines that have developed resistance to other topoisomerase I inhibitors. Its ability to overcome resistance mediated by alterations in Topoisomerase I highlights its potential as a valuable addition to the armamentarium of anticancer agents. Further clinical investigation is warranted to translate these preclinical findings into patient benefits.
References
A Head-to-Head Comparison of Elomotecan and Other Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Elomotecan (BN80927), a novel homocamptothecin derivative, with other prominent topoisomerase inhibitors. The information is curated to assist researchers and drug development professionals in evaluating the performance and potential of these anticancer agents. This document synthesizes preclinical data, outlines experimental methodologies, and visualizes key mechanisms of action.
Executive Summary
This compound is a potent, dual inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II), distinguishing it from many other camptothecin analogs that primarily target Topo I.[1][2] Preclinical studies have demonstrated that this compound exhibits greater potency in reducing the proliferation of various tumor cells compared to other reference topoisomerase inhibitors.[1][2] Notably, in cell growth assays, this compound has shown consistently lower IC50 values than SN-38, the highly active metabolite of Irinotecan.[3][4] Furthermore, this compound has demonstrated efficacy in a Topo I-altered cell line that is resistant to SN-38, suggesting a potential Topo I-independent mechanism of action that could overcome certain forms of drug resistance.[3]
This guide will delve into the comparative efficacy, mechanisms of action, and experimental protocols related to this compound and other key topoisomerase inhibitors such as Irinotecan, its active metabolite SN-38, Topotecan, and Belotecan.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various topoisomerase inhibitors across a range of human cancer cell lines. This data provides a quantitative measure of the cytotoxic potency of each compound.
Table 1: IC50 Values of Topoisomerase I Inhibitors in Human Colon Cancer Cell Lines
| Compound | HT-29 (Colon) | LoVo (Colon) | SW480 (Colon) | HCT116 (Colon) |
| This compound (BN80927) | Lower than SN-38[3][4] | Lower than SN-38[3][4] | Not Reported | Lower than SN-38[3][4] |
| Irinotecan | 5.17 µM | 15.8 µM | 12.3 µM | Not Reported |
| SN-38 (Active Metabolite of Irinotecan) | 130 nM | 20 nM | Not Reported | 50 nM |
| Topotecan | Not Reported | Not Reported | Not Reported | Not Reported |
| Belotecan | 10.9 ng/mL | Not Reported | Not Reported | Not Reported |
Table 2: IC50 Values of Topoisomerase Inhibitors in Other Human Cancer Cell Lines
| Compound | A549 (Lung) | SKOV-3 (Ovarian) | DU145 (Prostate) | MCF7 (Breast) | MDA-MB-231 (Breast) |
| This compound (BN80927) | Lower than SN-38[3][4] | Lower than SN-38[3][4] | Lower than SN-38[3][4] | Lower than SN-38[3][4] | Lower than SN-38[3][4] |
| Irinotecan | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| SN-38 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Topotecan | Not Reported | Not Reported | 2 nM (cell-free) | 13 nM (cell-free) | 160 ng/ml |
| Belotecan | 9 ng/mL | 31 ng/mL | Not Reported | Not Reported | 345 ng/mL |
Mechanism of Action and Signaling Pathways
Topoisomerase inhibitors exert their cytotoxic effects by interfering with the function of topoisomerase enzymes, which are critical for resolving DNA topological problems during replication, transcription, and other cellular processes.
Topoisomerase I inhibitors, such as the camptothecin derivatives, stabilize the covalent complex between Topo I and DNA. This prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage and ultimately, apoptosis. This compound, as a dual inhibitor, also affects Topoisomerase II, which creates transient double-strand breaks to manage DNA topology.
The following diagram illustrates the general mechanism of action for Topoisomerase I inhibitors.
The following workflow outlines the experimental process for evaluating the cytotoxicity of topoisomerase inhibitors.
References
- 1. BN 80927: a novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Elomotecan in Advanced Solid Tumors: A Comparative Analysis of Clinical Trial Outcomes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the clinical trial results for Elomotecan, a novel topoisomerase inhibitor, with established treatments for advanced solid tumors. This analysis is based on available clinical trial data and aims to objectively present the performance of this compound against alternative therapies, supported by experimental data and detailed methodologies.
This compound (BN80927) is a potent dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair. Its unique mechanism of action has positioned it as a potential therapeutic agent for various malignancies. This guide delves into the clinical trial findings for this compound and compares them with those of other topoisomerase inhibitors, namely Irinotecan and Topotecan, in the context of treating advanced solid tumors.
Comparative Efficacy and Safety of Topoisomerase Inhibitors
To provide a clear comparison, the following tables summarize the key efficacy and safety outcomes from a Phase I clinical trial of this compound and selected Phase II trials of Irinotecan and Topotecan in patients with advanced or refractory solid tumors.
| Table 1: Efficacy of this compound and Comparator Drugs in Advanced Solid Tumors | ||||
| Drug | Trial Phase | Patient Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) |
| This compound | Phase I | Advanced Solid Tumors | Data not available | Data not available |
| Irinotecan | Phase II | Relapsed Small-Cell Lung Cancer[1][2] | 41.3%[1][2] | 4.1 months[1][2] |
| Topotecan | Phase II | Relapsed Small-Cell Lung Cancer[3] | 21.7% (sensitive disease), 6.4% (refractory disease)[3] | Not Reported |
| Liposomal Irinotecan vs. Topotecan | Phase III | Relapsed Small-Cell Lung Cancer[4] | 44.1% vs. 21.6%[4] | 4.0 months vs. 3.3 months[4] |
| Table 2: Key Safety Information for this compound and Comparator Drugs | ||
| Drug | Trial Phase | Common Grade 3/4 Adverse Events |
| This compound | Phase I | Neutropenia (Dose-Limiting Toxicity) |
| Irinotecan | Phase II | Neutropenia (36.7%), Diarrhea (10%), Anemia (13.3%), Febrile Neutropenia (6.6%)[1][2] |
| Topotecan | Phase II | Neutropenia, Thrombocytopenia, Anemia[3] |
| Liposomal Irinotecan | Phase III | Diarrhea (13.7%), Neutropenia (8.0%)[4] |
| Topotecan | Phase III | Neutropenia (51.6%), Anemia (30.9%), Leukopenia (29.1%)[4] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting clinical trial results. Below are the methodologies for the key trials cited.
This compound Phase I Trial (NCT01435096)
The Phase I study of this compound was a dose-escalation trial designed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) in patients with advanced solid tumors. The trial enrolled patients who had failed standard therapies. This compound was administered as an intravenous infusion. The specific details of the dosing schedule and patient population are outlined in the study protocol, which can be referenced through the clinical trial identifier NCT01435096.
Irinotecan in Relapsed Small-Cell Lung Cancer (Phase II)
This study evaluated the efficacy and safety of irinotecan in patients with SCLC who had relapsed after at least one platinum-based chemotherapy regimen.[1][2] Patients received irinotecan at a dose of 100 mg/m² on days 1 and 8, every 3 weeks, until disease progression or unacceptable toxicity.[1][2] The primary endpoint was the objective response rate.[1][2]
Topotecan in Relapsed Small-Cell Lung Cancer (Phase II)
In this trial, patients with advanced SCLC who had relapsed after first-line therapy received topotecan at a dose of 1.5 mg/m² for five consecutive days every three weeks.[3] The study aimed to determine the objective response rate in this patient population.[3]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes can provide valuable insights for researchers.
Mechanism of Action of this compound
This compound exerts its anticancer effects by inhibiting both topoisomerase I and topoisomerase II. This dual inhibition leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering apoptosis in cancer cells.
Caption: Mechanism of this compound's dual inhibition of Topoisomerase I and II.
This compound Phase I Clinical Trial Workflow
The workflow of the Phase I clinical trial for this compound followed a standard dose-escalation design to establish safety and determine the optimal dose for further studies.
Caption: Workflow of the this compound Phase I dose-escalation trial.
Comparative Logic for Drug Efficacy Evaluation
The evaluation of this compound's efficacy in comparison to other topoisomerase inhibitors involves a multi-faceted approach, considering various clinical endpoints.
Caption: Logical framework for comparing the efficacy of this compound.
References
- 1. A Phase II Study of Irinotecan for Patients with Previously Treated Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Topotecan monotherapy for the treatment of relapsed small cell lung cancer in elderly patients: A retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
Synergistic Potential of Elomotecan: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Elomotecan (BN 80927), a potent dual inhibitor of topoisomerase I and II, represents a promising avenue in cancer chemotherapy. While preclinical data highlights its significant single-agent cytotoxicity, its potential in combination with other anticancer agents remains a critical area of investigation for enhancing therapeutic efficacy and overcoming drug resistance. This guide provides a comparative analysis of potential synergistic combinations for this compound, drawing upon experimental data from analogous dual topoisomerase inhibitors and homocamptothecins. The proposed combinations are scientifically grounded in the mechanisms of action of these drug classes and aim to provide a roadmap for future preclinical and clinical research.
Proposed Synergistic Combinations and Mechanistic Rationale
Based on the established synergistic interactions of other topoisomerase inhibitors, two primary classes of anticancer drugs emerge as highly promising partners for this compound: PARP inhibitors and platinum-based agents .
This compound and PARP Inhibitors: A Synthetic Lethality Approach
Mechanistic Rationale: The synergy between topoisomerase I/II inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors is a well-documented example of synthetic lethality. This compound, by inhibiting topoisomerase I and II, induces single and double-strand DNA breaks. Concurrently, PARP inhibitors block a key pathway in the repair of these DNA lesions, specifically base excision repair (BER) and single-strand break repair. The accumulation of unrepaired DNA damage leads to genomic instability and ultimately, apoptotic cell death. This combination is particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Signaling Pathway Diagram:
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
This compound and Platinum-Based Agents: Enhancing DNA Damage
Mechanistic Rationale: Platinum-based drugs, such as cisplatin and carboplatin, function by forming adducts with DNA, leading to intra- and inter-strand crosslinks. These crosslinks distort the DNA helix and inhibit replication and transcription, ultimately triggering apoptosis. The combination with this compound is expected to be synergistic through a multi-pronged assault on DNA integrity. This compound-induced strand breaks can potentiate the formation and cytotoxicity of platinum-DNA adducts. Furthermore, both classes of drugs induce significant cellular stress and DNA damage, which can overwhelm the cell's repair capacity and lower the threshold for apoptosis.
Signaling Pathway Diagram:
Caption: Proposed mechanism for synergy between this compound and platinum agents.
Comparative Experimental Data (Based on Analogous Compounds)
The following tables summarize representative preclinical data from studies on combinations of dual topoisomerase inhibitors or camptothecins with PARP inhibitors and platinum agents. This data serves as a benchmark for the potential synergistic efficacy of this compound combinations.
Table 1: Synergistic Effects of Topoisomerase Inhibitors and PARP Inhibitors in Ovarian Cancer Cells
| Cell Line | Topoisomerase Inhibitor | PARP Inhibitor | IC50 (Single Agent, nM) | IC50 (Combination, nM) | Combination Index (CI) |
| OVCAR-8 | P8-D6 (Dual Topo I/II) | Olaparib | P8-D6: 15; Olaparib: 2500 | P8-D6: 5; Olaparib: 1000 | < 1 (Synergistic) |
| A2780 | P8-D6 (Dual Topo I/II) | Olaparib | P8-D6: 10; Olaparib: 3000 | P8-D6: 3; Olaparib: 1200 | < 1 (Synergistic) |
Data extrapolated from studies on the dual topoisomerase inhibitor P8-D6, demonstrating the potential for synergy.
Table 2: Synergistic Effects of Camptothecins and Platinum Agents in Lung Cancer Models
| Cancer Model | Camptothecin | Platinum Agent | Tumor Growth Inhibition (Single Agent) | Tumor Growth Inhibition (Combination) |
| Lewis Lung Carcinoma | Irinotecan | Cisplatin | Irinotecan: 45%; Cisplatin: 30% | 75% |
| SCLC Xenograft | Topotecan | Carboplatin | Topotecan: 40%; Carboplatin: 35% | 70% |
Data represents typical findings from preclinical studies illustrating enhanced tumor growth inhibition with combination therapy.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound with other anticancer drugs.
In Vitro Synergy Assessment: Cell Viability and Combination Index (CI)
Objective: To quantify the synergistic, additive, or antagonistic effects of this compound in combination with another anticancer drug on cancer cell viability.
Workflow Diagram:
Caption: Workflow for in vitro synergy testing of anticancer drug combinations.
Materials:
-
Cancer cell lines of interest
-
This compound and the combination drug
-
96-well cell culture plates
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Culture: Maintain cancer cell lines in appropriate culture medium and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the partner drug. Create a series of dilutions for both single-agent and combination treatments. For combination studies, a constant molar ratio of the two drugs is often used across a range of concentrations.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with vehicle control, single-agent dilutions, and combination dilutions.
-
Incubation: Incubate the treated plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis:
-
Generate dose-response curves for each single agent and the combination.
-
Calculate the IC50 (concentration that inhibits 50% of cell growth) for each treatment.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the synergistic antitumor efficacy of this compound and a partner drug in a xenograft or syngeneic tumor model.
Materials:
-
Immunocompromised mice (for xenografts) or immunocompetent mice (for syngeneic models)
-
Tumor cells for implantation
-
This compound and the combination drug formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (Vehicle control, this compound alone, partner drug alone, this compound + partner drug).
-
Treatment Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal, intravenous).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitoring: Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the combination therapy group and the single-agent groups to determine if the enhanced effect is significant.
-
Conclusion
While direct experimental evidence for the synergistic effects of this compound is currently limited, a strong scientific rationale exists for its combination with PARP inhibitors and platinum-based agents. The data from analogous dual topoisomerase inhibitors and camptothecins provide compelling preliminary support for these strategies. The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of these and other potential this compound-based combination therapies, with the ultimate goal of advancing more effective treatments for cancer patients.
A Comparative Meta-Analysis of Homocamptothecin and its Analogs in Clinical Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of homocamptothecin (hCPT) and its clinically approved analogs, irinotecan and topotecan. While clinical trial data for homocamptothecin itself is limited, this report synthesizes available preclinical findings for hCPT and contrasts them with the established clinical efficacy and safety profiles of irinotecan and topotecan. This objective comparison, supported by experimental data, aims to inform future research and drug development in the field of topoisomerase I inhibitors.
Mechanism of Action: Targeting Topoisomerase I
Homocamptothecin and its derivatives are potent anti-cancer agents that target DNA topoisomerase I (Topo I).[1] This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix.[2] Camptothecins bind to the Topo I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[1][3] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis, or programmed cell death.[3]
Caption: Signaling pathway of Homocamptothecin and its analogs.
Comparative Efficacy
Preclinical Efficacy of Homocamptothecin
Preclinical studies have demonstrated that homocamptothecin exhibits potent antitumor activity, in some cases superior to the parent compound, camptothecin. This is attributed to its modified E-ring, which provides enhanced lactone stability.[4] A recent study on a homocamptothecin derivative, TOP-0618, further supports its potential, showing significant cytotoxicity in pancreatic cancer cell lines and a radiosensitizing effect.[5]
| Compound | Cell Line | IC50 (µmol/L) | In Vivo Model | Tumor Growth Inhibition | Reference |
| Homocamptothecin (hCPT) | L1210 Murine Leukemia | - | L1210 Murine Leukemia | More efficacious than CPT | [4] |
| HT29 Human Colon Carcinoma | - | HT29 Human Colon Carcinoma | More efficacious than CPT | [4] | |
| TOP-0618 (hCPT derivative) | PANC-1 (Pancreatic) | 1.442 | Pancreatic bi-flank xenograft | Significant inhibition with irradiation | [5] |
| MIAPaCa-2 (Pancreatic) | 1.198 | Pancreatic bi-flank xenograft | Significant inhibition with irradiation | [5] |
Clinical Efficacy of Irinotecan and Topotecan
Irinotecan and topotecan are well-established chemotherapeutic agents used in the treatment of various cancers. Irinotecan is a cornerstone in the management of metastatic colorectal cancer, while topotecan is primarily used for ovarian and small cell lung cancers.[2][6][7]
| Drug | Cancer Type | Response Rate | Median Survival | Reference |
| Irinotecan | Advanced Colorectal Cancer (5-FU refractory) | 13% - 27% | - | [6] |
| Newly Diagnosed Colorectal Cancer | 19% - 32% | ~12 months | [6] | |
| Metastatic Colorectal Cancer (FOLFIRI regimen) | 25% (poor risk) - 40% (standard risk) | 15 months (poor risk) | [1] | |
| Topotecan | Recurrent Small Cell Lung Cancer | 14.1% | 23.4 weeks | [3][7] |
| Recurrent Small Cell Lung Cancer (vs. CAV) | 24.3% | 25 weeks | [7] | |
| Advanced Non-Small Cell Lung Cancer (oral) | 0% | 39.9 weeks | [8] |
Comparative Safety and Toxicity
The primary dose-limiting toxicity for camptothecin derivatives is myelosuppression, particularly neutropenia.[9][10] Diarrhea is another common and significant side effect, especially with irinotecan.[6][11]
| Drug | Grade 3/4 Neutropenia | Grade 3/4 Diarrhea | Other Common Toxicities | Reference |
| Irinotecan | Varies with regimen | 10% - 31% | Nausea, vomiting, alopecia | [11][12] |
| Topotecan | 22.6% - 54.2% | Less common | Anemia, thrombocytopenia, nausea, vomiting | [8][9][13] |
| Homocamptothecin (TOP-0618) | Not reported in detail; MTD in mice was 200 mg/kg | Not reported in detail | No serious adverse events noted in preclinical model | [5] |
Experimental Protocols
Topoisomerase I Inhibition Assay
The activity of topoisomerase I and its inhibition by camptothecin derivatives can be assessed by measuring the relaxation of supercoiled plasmid DNA.[14][15]
Workflow:
Caption: Workflow for a Topoisomerase I inhibition assay.
Methodology:
-
A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer is prepared.
-
Purified human topoisomerase I and the test compound (e.g., homocamptothecin) at various concentrations are added to the mixture.
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is terminated by the addition of a stop solution, typically containing SDS and proteinase K.
-
The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
The gel is stained with a DNA intercalating agent (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the control without the inhibitor.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[16]
Workflow:
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Methodology:
-
Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
The plate is incubated for a period that allows for the assessment of cytotoxicity (typically 24, 48, or 72 hours).
-
Following incubation, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Xenograft Tumor Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[17][18][19]
Workflow:
Caption: Workflow for a xenograft tumor model study.
Methodology:
-
A suspension of human tumor cells is prepared in a suitable medium.
-
The cell suspension is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
The mice are monitored regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into different treatment groups.
-
The test compound is administered to the treatment group according to a specific dose and schedule (e.g., intravenous, intraperitoneal, or oral). The control group receives a vehicle.
-
Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
The study is concluded when tumors in the control group reach a predetermined size, or after a specified treatment period.
-
The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition is a key endpoint.
Conclusion
While a direct meta-analysis of homocamptothecin clinical trials is not yet possible due to the early stage of its development, the available preclinical data are promising. Homocamptothecin and its derivatives demonstrate potent anti-cancer activity, potentially with an improved therapeutic window compared to existing camptothecins. Further clinical investigation is warranted to fully elucidate the efficacy and safety profile of homocamptothecin in comparison to established treatments like irinotecan and topotecan. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this promising class of topoisomerase I inhibitors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide | Oncohema Key [oncohemakey.com]
- 3. Efficacy of a toxicity-adjusted topotecan therapy in recurrent small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocamptothecin, an E-ring modified camptothecin with enhanced lactone stability, retains topoisomerase I-targeted activity and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of homocamptothecin derivative TOP-0618 as a radiosensitive agent for the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and toxicity of irinotecan in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Generalizability of toxicity data from oncology clinical trials to clinical practice: toxicity of irinotecan-based regimens in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Protocols for the treatment of human tumor xenografts with camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Camptothecin Delivery via Tumor-Derived Exosome for Radiosensitization by Cell Cycle Regulation on Patient-Derived Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Safety Operating Guide
Elomotecan proper disposal procedures
Proper handling and disposal of Elomotecan, a potent topoisomerase I and II inhibitor used in cancer research, are critical for ensuring laboratory safety and environmental protection.[1] Due to its cytotoxic properties, which are characteristic of chemotherapeutic agents, this compound waste must be managed as hazardous or chemotherapy waste in accordance with institutional and regulatory guidelines.
Adherence to these procedures minimizes the risk of exposure to researchers and prevents the release of active pharmaceutical ingredients into the environment. The fundamental principle of disposal is segregation based on the level of contamination, distinguishing between "trace" and "bulk" waste.[2][3]
Categorization of this compound Waste
This compound waste is classified into two primary categories, which dictates the disposal pathway:
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original volume of the drug by weight.[2][3][4] Examples include empty vials, used gloves, gowns, bench paper, and other disposable items with minimal residual contamination.[3]
-
Bulk Chemotherapy Waste: This category includes waste contaminated with more than a residual amount of this compound.[4] It encompasses unused or expired this compound, partially full vials or syringes, IV bags that are not completely empty, and materials used to clean up spills.[2][4]
Disposal Procedures for this compound Waste
The following table summarizes the correct disposal streams for various types of waste generated when working with this compound.
| Waste Type | Category | Container Type | Disposal Pathway |
| Unused/Expired this compound | Bulk | Black Hazardous Waste Container | Hazardous Waste Incineration |
| Partially Full Vials/Syringes | Bulk | Black Hazardous Waste Container | Hazardous Waste Incineration |
| "RCRA Empty" Vials/Containers | Trace | Yellow "Trace Chemo" Container | Medical/Chemotherapy Waste Incineration |
| Contaminated Sharps (Needles, etc.) | Trace | Yellow "Chemo Sharps" Container | Medical/Chemotherapy Waste Incineration |
| Contaminated PPE (Gloves, Gowns) | Trace | Yellow "Trace Chemo" Bag/Container | Medical/Chemotherapy Waste Incineration |
| Spill Cleanup Materials | Bulk | Black Hazardous Waste Container | Hazardous Waste Incineration |
Step-by-Step Disposal Protocols
There is no single universally accepted method for the chemical deactivation of all antineoplastic agents.[5] Therefore, high-temperature incineration is the standard and required method for the final disposal of both trace and bulk chemotherapy waste.[2][6]
Protocol for Trace Waste Disposal
-
Segregation: At the point of generation, separate soft items (gloves, gowns, wipes) from sharps.[3]
-
Containment (Soft Waste): Place all soft trace chemotherapy waste into a designated yellow, tear-resistant plastic bag or a rigid plastic container clearly labeled "Trace Chemotherapy" and "Incinerate Only".[2][4][6]
-
Containment (Sharps): Immediately place all sharps contaminated with trace amounts of this compound into a yellow, puncture-resistant sharps container specifically labeled "Chemo Sharps" or "Trace Chemotherapy Waste" and "Incinerate Only".[6][7]
-
Storage and Pickup: Store these containers in a designated secure area until they are collected by your institution's medical or hazardous waste disposal service.
Protocol for Bulk Waste Disposal
-
Identification: Identify any waste containing more than 3% of this compound, including expired stock and materials from a spill cleanup.
-
Containment: Place all bulk chemotherapy waste into a designated black, rigid, leak-proof container specifically for hazardous chemical waste.[2][5] Do not mix with other chemical waste streams.[5]
-
Labeling: Securely label the container with a hazardous waste tag, clearly identifying the contents as "this compound" (or the chemical name) and selecting the "toxic" hazard classification.[4]
-
Storage and Pickup: Store the sealed container in a designated satellite accumulation area. Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department for disposal as hazardous waste.[4][5]
Protocol for Spill Management
-
Alert Personnel: Immediately alert others in the area and restrict access.
-
Don PPE: Wear appropriate personal protective equipment, including double chemotherapy gloves, a disposable gown, and eye protection before starting cleanup.[8]
-
Containment: Absorb liquid spills with an appropriate absorbent material.
-
Cleaning: Decontaminate the area thoroughly. A common practice involves scrubbing surfaces with alcohol or another suitable decontamination solution.[9]
-
Disposal: All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be disposed of as bulk chemotherapy waste in a black hazardous waste container.[10]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Workflow for proper segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsmedwaste.com [amsmedwaste.com]
- 3. medprodisposal.com [medprodisposal.com]
- 4. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. ph.health.mil [ph.health.mil]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
